2-Carboxythiophene-3-boronic acid
Description
Properties
IUPAC Name |
3-boronothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO4S/c7-5(8)4-3(6(9)10)1-2-11-4/h1-2,9-10H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNCKPIBBSWSBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(SC=C1)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662925 | |
| Record name | 3-Boronothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5503-74-2 | |
| Record name | 3-Borono-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5503-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Boronothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Carboxythiophene-3-boronic acid: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-carboxythiophene-3-boronic acid, a valuable building block in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines a key synthetic methodology, and explores its application in the development of targeted therapeutics, specifically as a precursor to Poly(ADP-ribose) polymerase (PARP) inhibitors.
Properties of this compound
This compound is a trifunctional molecule featuring a thiophene ring, a carboxylic acid group, and a boronic acid moiety. This unique combination of functional groups allows for versatile chemical modifications, making it a desirable starting material for the synthesis of complex organic molecules. The presence of the boronic acid group facilitates Suzuki-Miyaura cross-coupling reactions, while the carboxylic acid can undergo esterification or amidation.
Quantitative data for this compound and its regioisomer, 3-carboxythiophene-2-boronic acid, are summarized in the table below for easy comparison.
| Property | This compound | 3-Carboxythiophene-2-boronic acid |
| Molecular Formula | C₅H₅BO₄S | C₅H₅BO₄S |
| Molecular Weight | 171.97 g/mol | 171.97 g/mol [1] |
| Melting Point | Not Reported | 146°C[2] |
| Boiling Point | Not Reported | 442.4°C at 760 mmHg[2] |
| Density | Not Reported | 1.59 g/cm³[2] |
| CAS Number | 519054-53-6 | 5503-74-2[1] |
Synthesis of this compound
A common and effective method for the synthesis of aryl and heteroaryl boronic acids is through a lithiation-borylation sequence. This approach can be adapted for the preparation of this compound, starting from a suitable precursor such as 2-thiophenecarboxylic acid.
Experimental Protocol: Synthesis via Directed Ortho-Metalation and Borylation
This protocol describes a plausible synthetic route to this compound based on established lithiation-borylation methodologies.
Materials:
-
2-Thiophenecarboxylic acid
-
Strong lithium base (e.g., n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA))
-
Trialkyl borate (e.g., trimethyl borate or triisopropyl borate)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Aqueous hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Preparation of the Lithiated Intermediate:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet, dissolve 2-thiophenecarboxylic acid (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of a strong lithium base (e.g., LDA, 2.2 eq) in THF via the dropping funnel, maintaining the temperature below -70 °C. The use of two equivalents of base is necessary to deprotonate both the carboxylic acid and the C-3 position of the thiophene ring.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
-
Borylation:
-
To the cooled solution of the lithiated intermediate, add a trialkyl borate (e.g., trimethyl borate, 1.2 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by adding aqueous HCl (e.g., 1 M) until the solution is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield the pure product.
-
The following diagram illustrates the general workflow for this synthesis.
References
An In-depth Technical Guide to 2-Carboxythiophene-3-boronic acid (CAS: 5503-74-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Carboxythiophene-3-boronic acid, a valuable building block in organic synthesis and medicinal chemistry. This document consolidates its chemical and physical properties, provides detailed experimental protocols for its synthesis and application in Suzuki-Miyaura cross-coupling reactions, and presents its spectroscopic data.
Core Chemical and Physical Data
This compound is a solid, typically appearing as a white to off-white powder. It is a bifunctional molecule containing both a carboxylic acid and a boronic acid group attached to a thiophene ring, making it a versatile reagent in organic synthesis.
| Property | Value | Reference |
| CAS Number | 5503-74-2 | N/A |
| Molecular Formula | C₅H₅BO₄S | N/A |
| Molecular Weight | 171.97 g/mol | N/A |
| Physical State | Solid, Powder | N/A |
| Purity | Typically ≥95% or ≥97% | Commercial Supplier Data |
| Solubility | Soluble in organic solvents such as methanol and DMSO. | General Chemical Knowledge |
Synthesis and Reactivity
This compound is a key intermediate for the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions.
Synthesis of this compound
A plausible synthetic route to this compound involves the Miyaura borylation of a suitable brominated precursor, such as 3-bromothiophene-2-carboxylic acid. This reaction utilizes a palladium catalyst and a diboron reagent to install the boronic acid moiety.
Experimental Protocol: Miyaura Borylation for the Synthesis of Thiophene Boronic Esters
This protocol is adapted from the general procedure for Miyaura borylation reactions and may require optimization for the specific substrate.[1][2][3]
Materials:
-
3-Bromothiophene-2-carboxylic acid
-
Bis(pinacolato)diboron (B₂pin₂) (1.5 equivalents)
-
Potassium acetate (KOAc) (2.0 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equivalents)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
Procedure:
-
To a round-bottom pressure flask equipped with a stir bar, add 3-bromothiophene-2-carboxylic acid, bis(pinacolato)diboron, and potassium acetate.
-
Place the flask under an inert atmosphere of argon or nitrogen.
-
Add anhydrous 1,4-dioxane to the flask.
-
Bubble a stream of argon through the mixture for 10 minutes to ensure it is deoxygenated.
-
Add the Pd(dppf)Cl₂ catalyst to the mixture and purge with argon for an additional 10 minutes.
-
Seal the vessel with a screw cap and heat the reaction mixture to 85 °C overnight with stirring.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
The resulting boronic ester can then be hydrolyzed to the boronic acid by treatment with an aqueous acid.
Logical Workflow for the Synthesis of this compound
References
An In-depth Technical Guide to 2-Carboxythiophene-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies related to 2-Carboxythiophene-3-boronic acid. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages data from its closely related isomers, 3-Carboxythiophene-2-boronic acid and 2-Carboxythiophene-5-boronic acid, to provide a robust predictive profile. These compounds share the same molecular formula (C₅H₅BO₄S) and are expected to exhibit similar chemical behavior and characteristics.
Molecular Structure and Properties
This compound is an organic compound featuring a thiophene ring substituted with a carboxylic acid group at the 2-position and a boronic acid group at the 3-position. The presence of these functional groups makes it a valuable building block in organic synthesis, particularly in Suzuki coupling reactions for the formation of carbon-carbon bonds.
Physicochemical Properties
The following table summarizes key physicochemical properties. Data is compiled from information available for its isomers, 3-Carboxythiophene-2-boronic acid and 2-Carboxythiophene-5-boronic acid, and is expected to be comparable.
| Property | Value | Reference Isomer(s) |
| Molecular Formula | C₅H₅BO₄S | 3-Carboxythiophene-2-boronic acid, 2-Carboxythiophene-5-boronic acid[1][2] |
| Molecular Weight | 171.97 g/mol | 3-Carboxythiophene-2-boronic acid, 2-Carboxythiophene-5-boronic acid[1][2] |
| Exact Mass | 172.000153 u | 2-Carboxythiophene-5-boronic acid[2] |
| Melting Point | ~135-146 °C | 2-Carboxythiophene-5-boronic acid (135 °C), 3-Carboxythiophene-2-boronic acid (146 °C)[1][2] |
| Density | ~1.6 g/cm³ | 2-Carboxythiophene-5-boronic acid (1.6±0.1 g/cm³)[2] |
| Boiling Point (predicted) | 442.4 °C at 760 mmHg | 3-Carboxythiophene-2-boronic acid[1] |
| Flash Point (predicted) | 221.3 - 236.6 °C | 3-Carboxythiophene-2-boronic acid (221.3 °C), 2-Carboxythiophene-5-boronic acid (236.6±31.5 °C)[1][2] |
| Topological Polar Surface Area | 106 Ų | 2-Carboxythiophene-5-boronic acid[3] |
| Hydrogen Bond Donor Count | 3 | 2-Carboxythiophene-5-boronic acid[3] |
| Hydrogen Bond Acceptor Count | 5 | 2-Carboxythiophene-5-boronic acid[3] |
| Rotatable Bond Count | 2 | 2-Carboxythiophene-5-boronic acid[3] |
Molecular Visualization
The following diagram illustrates the 2D molecular structure of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of thiophene carboxylic acid boronic acids are crucial for their application in research and development. The following sections outline general methodologies adapted from procedures for related isomers.
Synthesis of Thiophene Carboxylic Acids
A general method for the synthesis of thiophenecarboxylic acids involves the reaction of thiophenes with a carbon tetrachloride-methanol system in the presence of a catalyst such as Fe(acac)₃, VO(acac)₂, or Mo(CO)₆.
General Procedure:
-
In a sealed tube or a stainless-steel micro-autoclave, combine the thiophene starting material, a significant excess of methanol, carbon tetrachloride, and the chosen catalyst (e.g., Fe(acac)₃).
-
The typical molar ratio of catalyst:thiophene:methanol:carbon tetrachloride is 1:100:200:100-200.
-
Heat the reaction mixture to temperatures ranging from 130 °C to 175 °C, depending on the catalyst used.
-
After the reaction is complete, the resulting 2-thiophenecarboxylic acid derivative can be isolated and purified using standard techniques such as extraction and crystallization.
It is important to note that this reaction proceeds through the oxidation of methanol to formaldehyde, followed by hydroxymethylation of the thiophene and subsequent oxidation to the carboxylic acid.
Synthesis of Thiophenecarbohydrazides from Carboxylic Acids
Thiophenecarboxylic acids can be converted to their corresponding hydrazides, which are valuable intermediates in the synthesis of various bioactive molecules.[4]
Two-Step Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve the 2-thiophenecarboxylic acid derivative in a suitable solvent.
-
Add 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCCI) to form an activated ester or amide intermediate.[4]
-
-
Hydrazinolysis:
-
Treat the activated intermediate with hydrazine to yield the corresponding 2-thiophenecarbohydrazide.[4]
-
This method provides high yields and purity of the final product under mild conditions.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis of this compound derivatives.
Characterization
Standard analytical techniques are employed to confirm the structure and purity of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. The expected monoisotopic mass for C₅H₅BO₄S is 172.00015 Da.[3]
This guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided data and protocols, while based on closely related isomers, offer a strong starting point for the synthesis, characterization, and application of this versatile chemical compound.
References
Spectroscopic Profile of 2-Carboxythiophene-3-boronic acid: A Technical Guide
Abstract: This technical guide provides a detailed overview of the expected spectroscopic data for 2-Carboxythiophene-3-boronic acid (Molecular Formula: C₅H₅BO₄S, Molecular Weight: 171.97 g/mol ). Due to the limited availability of published experimental spectra for this specific compound in public scientific databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds and established spectroscopic principles. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and related thiophene derivatives. Detailed experimental protocols for acquiring such data are also provided, alongside logical workflows for spectral interpretation.
Introduction
This compound is a bifunctional organic compound containing a thiophene ring, a carboxylic acid group, and a boronic acid group. These functional groups make it a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of complex molecules via Suzuki-Miyaura coupling reactions. Accurate spectroscopic characterization is critical for verifying the structure and purity of this compound. This guide outlines the predicted spectroscopic signatures that are essential for its identification.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of thiophene, carboxylic acids, and boronic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~12.0 - 13.0 | Singlet, broad | 1H | Carboxylic acid (-COOH) | Chemical shift can be highly variable depending on solvent and concentration. May exchange with D₂O. |
| ~8.0 - 9.0 | Singlet, broad | 2H | Boronic acid (-B(OH)₂) | Chemical shift is dependent on solvent, concentration, and water content. Exchanges with D₂O. |
| ~7.8 - 8.0 | Doublet | 1H | H-5 (Thiophene ring) | Proton adjacent to the sulfur atom. |
| ~7.4 - 7.6 | Doublet | 1H | H-4 (Thiophene ring) | Proton coupled to H-5. |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~165 - 170 | C=O (Carboxylic acid) | Carbonyl carbons are typically found in this downfield region.[1] |
| ~140 - 145 | C-2 (Thiophene ring) | Carbon attached to the carboxylic acid group. |
| ~135 - 140 | C-5 (Thiophene ring) | Aromatic CH carbon. |
| ~130 - 135 | C-4 (Thiophene ring) | Aromatic CH carbon. |
| ~125 - 130 | C-3 (Thiophene ring) | Carbon attached to the boronic acid group (signal may be broad due to quadrupolar relaxation of boron). |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3400 - 3200 | Strong, Broad | O-H Stretch | Boronic acid, H-bonded |
| ~3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic acid, H-bonded dimer[2][3] |
| ~3100 - 3000 | Weak to Medium | C-H Stretch | Aromatic (Thiophene ring)[4] |
| ~1710 - 1680 | Strong, Sharp | C=O Stretch | Carboxylic acid (dimer)[3] |
| ~1600 - 1450 | Medium | C=C Stretch | Aromatic (Thiophene ring)[4] |
| ~1440 - 1395 | Medium | B-O-H Bend | Boronic acid |
| ~1350 - 1300 | Strong | B-O Stretch | Boronic acid |
| ~1300 - 1200 | Strong | C-O Stretch | Carboxylic acid |
| ~950 - 910 | Medium, Broad | O-H Bend | Carboxylic acid (dimer)[2] |
| ~750 - 700 | Strong | C-S Stretch | Thiophene ring |
Sample Preparation: KBr pellet or ATR
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 172 | [M]⁺ or [M+H]⁺ | Molecular ion peak (depending on ionization method). The exact mass is 172.00016 Da. |
| 154 | [M - H₂O]⁺ | Loss of water from the boronic acid and/or carboxylic acid group. |
| 127 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 111 | [M - COOH - H₂O]⁺ | Subsequent loss of water. |
Ionization Method: Electrospray Ionization (ESI) or Electron Ionization (EI)
Methodologies for Spectroscopic Analysis
The following sections detail standard experimental protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like those in carboxylic and boronic acids.
-
Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.[5]
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[1]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder into a pellet-forming die and press it under high pressure (several tons) to form a transparent or translucent pellet.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition: Place the prepared sample (pellet or on the ATR crystal) in the spectrometer's sample holder. Record the spectrum, typically in the range of 4000-400 cm⁻¹.[6] A background spectrum of air (or the empty ATR crystal) should be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for soft ionization (often providing the [M+H]⁺ or [M-H]⁻ ion) or Electron Ionization (EI) for harder ionization that induces more fragmentation.
-
Data Acquisition: Infuse the sample solution directly into the ion source or introduce it via a liquid chromatography (LC) system. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer can be used to determine the elemental composition from the exact mass.
Visualization of Analysis Workflows
Diagrams created using Graphviz illustrate the logical flow of spectroscopic analysis and data interpretation.
Caption: General workflow for the spectroscopic analysis of an organic compound.
References
An In-depth Technical Guide to the Stability and Handling of 2-Carboxythiophene-3-boronic Acid
Abstract: This document provides a comprehensive technical overview of 2-Carboxythiophene-3-boronic acid, a vital building block in medicinal chemistry and organic synthesis. Boronic acids are known for their versatile reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, but their utility can be hampered by concerns regarding stability. This guide details the unique stability profile of this compound, which benefits from intramolecular coordination, and outlines rigorous protocols for its safe handling, storage, and use. The information presented is intended to support researchers, scientists, and drug development professionals in maximizing the compound's potential while ensuring safety and experimental reproducibility.
Physicochemical Properties
This compound is a solid organic compound. While specific data for the 3-boronic acid isomer is limited, properties of closely related isomers provide valuable context.
| Property | Value | Source |
| CAS Number | 5503-74-2 | [1] |
| Molecular Formula | C₅H₅BO₄S | [1][2] |
| Molecular Weight | 171.97 g/mol (or 172.0) | [2][3] |
| Appearance | White solid / Lyophilized powder | [1][4] |
| Melting Point | 135-136°C (for 5-boronic isomer) | [5] |
| Boiling Point | 467.6±55.0 °C at 760 mmHg (for 5-boronic isomer) | [5] |
| Solubility | Slightly soluble in water | [6] |
Stability Profile
The stability of boronic acids is a critical factor in their storage and reactivity. This compound exhibits a noteworthy stability profile, largely influenced by the presence of the ortho-carboxylic acid group.
2.1 Oxidative Stability
Unlike many simple boronic acids that are susceptible to oxidation, compounds with a pendant carboxyl group adjacent to the boronic acid can exhibit significantly enhanced stability.[7][8] This is due to the formation of a stable, intramolecularly coordinated boralactone structure. This cyclic anhydride form diminishes electron density on the boron atom, which slows the rate-limiting step in the oxidation reaction.[7][8] Studies on the analogous 2-carboxyphenylboronic acid have shown this structural feature can increase stability by as much as 10,000-fold compared to simple phenylboronic acid.[7][8] While some related compounds are noted as "air sensitive," the intramolecular coordination in this compound is predicted to confer significant resistance to oxidation under ambient conditions.[4]
Caption: Intramolecular coordination enhances stability.
2.2 Thermal and pH Stability
The compound is generally stable under recommended storage conditions but may decompose under high heat.[6][9] Strong acidic or alkaline conditions may also promote decomposition.[6]
2.3 Storage and Shelf Life
Proper storage is essential to maintain the integrity of the compound. The lyophilized powder form has a general shelf life of 6 months when stored at -20°C to -80°C.[1]
| Condition | Duration | Recommended Temperature |
| Long-term | 6 months | -20°C to -80°C |
| Short-term | 1 week | 4°C |
2.4 Incompatible Materials
To prevent hazardous reactions and degradation, avoid contact with strong oxidizing agents, strong acids, and strong bases.[9][10]
Safe Handling and Personal Protection
Adherence to safety protocols is mandatory when handling this compound. The compound is classified as a skin, eye, and potential respiratory irritant.[3][10]
3.1 Engineering Controls & PPE
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3][4]
-
Eye Protection: Wear chemical safety goggles or a face shield.[3][10]
-
Skin Protection: Wear suitable protective clothing and chemically resistant gloves.[3][6]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]
3.2 First Aid Measures
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3][4]
-
Skin Contact: Wash off with plenty of soap and water. If skin irritation occurs, get medical advice.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4][9]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[4]
Caption: Standard workflow for handling the compound.
Application in Synthesis: Suzuki-Miyaura Coupling
A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[11][12] This reaction is a cornerstone of modern synthesis for creating complex molecules.[13] Researchers should be aware that the carboxylic acid functionality can sometimes interfere with the catalytic cycle, potentially by coordinating to the palladium center and deactivating it.[14] In such cases, optimization of the catalyst, ligands, base, or solvent system may be necessary.[14]
Caption: Catalytic cycle for Suzuki-Miyaura coupling.
Experimental Protocols
The following section provides a representative protocol for evaluating the stability of a boronic acid, adapted from methodologies used for similar compounds.[7]
5.1 Protocol: Assay for Oxidative Stability
This experiment measures the rate of oxidation of this compound by hydrogen peroxide (H₂O₂) at a physiological pH.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Deionized water
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in a minimal amount of DMSO, then dilute to the final concentration in PBS (e.g., final concentration of 100 µM).
-
Prepare a 1 M stock solution of H₂O₂ in deionized water. Further dilute to a working concentration (e.g., 10 mM) in PBS immediately before use.
-
-
Reaction Setup:
-
In a quartz cuvette (for spectrophotometry) or a reaction vial, add the boronic acid solution in PBS.
-
Allow the solution to equilibrate to a constant temperature (e.g., 25°C).
-
-
Initiate Oxidation:
-
Initiate the reaction by adding a specific volume of the H₂O₂ working solution to achieve a desired final concentration (e.g., 1 mM).
-
-
Monitor Reaction:
-
Immediately begin monitoring the reaction.
-
Using UV-Vis: Monitor the change in absorbance at a wavelength corresponding to the thiophene starting material over time. The disappearance of the starting material indicates oxidation.
-
Using HPLC: At specific time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture, quench it (e.g., with a catalase solution if necessary), and analyze the concentration of the remaining boronic acid.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the reaction kinetics (e.g., calculate the initial rate or the rate constant) to quantify the stability of the compound under these oxidative conditions.
-
References
- 1. cusabio.com [cusabio.com]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Carboxythiophene-5-boronic acid | 465515-31-5 [sigmaaldrich.com]
- 6. THIOPHENE-2-BORONIC ACID-3-CARBALDEHYDE [chembk.com]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cn.canbipharm.com [cn.canbipharm.com]
- 10. fishersci.com [fishersci.com]
- 11. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation [mdpi.com]
- 13. 2-boronothiophene-3-carboxylic Acid | 519054-53-6 | Benchchem [benchchem.com]
- 14. reddit.com [reddit.com]
Navigating the Solubility Landscape of 2-Carboxythiophene-3-boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Carboxythiophene-3-boronic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its thiophene core is a prevalent scaffold in numerous pharmaceuticals, while the boronic acid and carboxylic acid moieties offer versatile handles for chemical modification, such as Suzuki-Miyaura cross-coupling and amide bond formation. A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, and formulation. This technical guide provides an in-depth overview of the solubility characteristics of this compound, drawing upon data from closely related compounds and outlining a general methodology for its experimental determination.
Predicted Solubility Profile
A study on a related compound, 3-formylthiophene-2-boronic acid, indicates it has "certain solubility in organic solvents" and is slightly soluble in water[1]. Generally, boronic acids exhibit high solubility in ethers and ketones, moderate solubility in chlorinated solvents, and low solubility in non-polar hydrocarbon solvents[2][3].
The following table summarizes the predicted qualitative solubility of this compound in common organic solvents, based on the behavior of phenylboronic acid.
| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | High | The oxygen lone pairs can hydrogen bond with the boronic acid and carboxylic acid protons. |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | High | The carbonyl oxygen can act as a hydrogen bond acceptor. |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Capable of hydrogen bonding with both the boronic acid and carboxylic acid groups. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | Offer some polarity to interact with the solute. |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | Highly polar solvents capable of solvating both polar functional groups. |
| Hydrocarbons | Hexane, Toluene | Very Low | Lack of polarity and hydrogen bonding capability leads to poor solvation of the polar functional groups. |
Experimental Protocol for Solubility Determination
The following section details a generalized experimental protocol for the quantitative determination of the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the dissolved solute.
Materials and Equipment:
-
This compound
-
Selected organic solvents (analytical grade)
-
Scintillation vials or small flasks with screw caps
-
Constant temperature bath or shaker incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the vial to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.
-
-
Analysis:
-
Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
References
Commercial Availability and Applications of 2-Carboxythiophene-3-boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, key applications, and relevant experimental protocols for 2-Carboxythiophene-3-boronic acid (CAS No. 5503-74-2). This versatile heterocyclic organic compound serves as a valuable building block in medicinal chemistry and organic synthesis, particularly in the development of novel therapeutic agents.
Commercial Suppliers and Product Specifications
This compound is readily available from a range of commercial suppliers. The following table summarizes key quantitative data from several vendors to facilitate procurement decisions. Prices are subject to change and may not include shipping and handling fees.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| AOBChem USA | AOB19914 | >97% | 1g, 5g, 10g | $101.00 (1g), $364.00 (5g), $618.00 (10g)[1] |
| LGC Standards | TRC-B415938 | Not Specified | 50mg | Price available upon login[2] |
| Cusabio | CSB-0947915 | >95% | Not Specified | Price available upon inquiry[3] |
| American Custom Chemicals Corporation | BOR0003527 | Not Specified | 50mg | $50.00[4] |
| Toronto Research Chemicals | Not Specified | Not Specified | 100mg | Price available upon login[5] |
| MedChemExpress | HY-W132960 | Not Specified | Not Specified | Price available upon inquiry[6] |
Key Applications in Drug Discovery: Inhibition of β-Lactamases
Thiophene-based boronic acids have emerged as significant players in the fight against antibiotic resistance. Notably, isomers of the title compound, such as 2-carboxythiophene-5-boronic acid and 2-carboxythiophene-4-boronic acid, have demonstrated potent inhibitory activity against β-lactamase enzymes. These enzymes are produced by bacteria and are a primary mechanism of resistance to β-lactam antibiotics like penicillins and cephalosporins.
The boronic acid moiety acts as a transition-state analog, reversibly binding to the active site of the β-lactamase. This interaction prevents the hydrolysis of the β-lactam ring of the antibiotic, thereby restoring its efficacy.
Signaling Pathway: β-Lactamase Inhibition by Boronic Acids
The following diagram illustrates the mechanism of action of β-lactam antibiotics and their protection by boronic acid-based inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Thiophene Moiety Meets Boron: A Historical and Technical Guide to Thiophene Boronic Acids in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Thiophene boronic acids and their derivatives have become indispensable tools in modern organic synthesis, particularly in the construction of complex organic molecules for pharmaceuticals and advanced materials. Their journey from chemical curiosities to cornerstone reagents is a story of fundamental discoveries in organometallic chemistry and an ever-increasing demand for efficient carbon-carbon bond-forming reactions. This in-depth guide explores the historical context of thiophene boronic acids, provides detailed experimental protocols for their synthesis and application, and presents quantitative data to inform synthetic strategies.
A Confluence of Discoveries: The Historical Context
The story of thiophene boronic acids begins not with a single discovery, but at the intersection of three key developments in organic chemistry: the isolation of thiophene, the first synthesis of boronic acids, and the invention of the Suzuki-Miyaura cross-coupling reaction.
Thiophene, a sulfur-containing aromatic heterocycle, was first identified in 1882 by Viktor Meyer as a contaminant in benzene.[1] Its unique electronic properties and resemblance to benzene quickly made it an intriguing building block for chemists.[2] Separately, the first synthesis of a boronic acid was reported by Edward Frankland in 1860.[3] However, the true potential of these organoboron compounds remained largely untapped for over a century.
The landscape of organic synthesis was fundamentally changed with the advent of palladium-catalyzed cross-coupling reactions. In 1979, Akira Suzuki and Norio Miyaura reported a novel reaction that coupled organoboron compounds with organohalides.[4][5] This reaction, now famously known as the Suzuki-Miyaura coupling, offered a powerful and versatile method for forming carbon-carbon bonds with high functional group tolerance and stereospecificity.[5][6]
It was in the wake of this Nobel Prize-winning discovery that thiophene boronic acids emerged as highly valuable reagents. The ability to readily install a thiophene moiety onto another molecular scaffold via the Suzuki-Miyaura reaction opened up new avenues in medicinal chemistry and materials science.[7][8] Thiophene-containing compounds are integral to a wide range of pharmaceuticals and are key components in the development of conductive polymers and organic semiconductors for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[7][9]
The synthesis of thiophenylboronic acids was among the earliest investigations into heterocyclic boronic acids due to the industrial importance of polythiophenes.[8] Early methods for the preparation of 2-thienylboronic acid involved the reaction of 2-thienyllithium or the corresponding Grignard reagent with a trialkylborate, followed by acidic hydrolysis.[8] The synthesis of 3-thienylboronic acid proved to be more challenging due to the propensity of 3-lithiothiophene to isomerize to the more stable 2-isomer at temperatures above -70 °C.[8] Over the years, numerous synthetic protocols have been developed and optimized to improve yields, expand substrate scope, and enhance the stability of these valuable reagents.[10][11]
Synthesis of Thiophene Boronic Acids: Experimental Protocols
The synthesis of thiophene boronic acids is typically achieved through the borylation of a metalated thiophene intermediate. Below are detailed protocols for the preparation of 2-thiopheneboronic acid and 3-thiopheneboronic acid.
Protocol 1: Synthesis of 2-Thiopheneboronic Acid
This procedure is a general method for the synthesis of 2-thiopheneboronic acid from 2-bromothiophene via a lithium-halogen exchange followed by reaction with a borate ester.
Materials:
-
2-Bromothiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Hydrochloric acid (HCl), aqueous solution
-
Magnesium sulfate (MgSO₄)
-
Hexane
-
Ether
Procedure:
-
To a solution of 2-bromothiophene (1.0 eq) in anhydrous THF or diethyl ether at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.0 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl until the solution is acidic (pH ≤ 1).
-
Extract the aqueous layer with ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield 2-thiopheneboronic acid as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes).[8][10]
Protocol 2: Synthesis of 3-Thiopheneboronic Acid
The synthesis of 3-thiopheneboronic acid requires strict temperature control to prevent isomerization.[8]
Materials:
-
3-Bromothiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl), aqueous solution
-
Magnesium sulfate (MgSO₄)
-
Hexane
-
Ether
Procedure:
-
To a solution of 3-bromothiophene (1.0 eq) in anhydrous diethyl ether at -70 °C under an inert atmosphere, add n-butyllithium (1.0 eq) dropwise.
-
Stir the reaction mixture at -70 °C for 30 minutes.
-
Add triisopropyl borate (1.1 eq) dropwise, maintaining the temperature at -70 °C.
-
Stir the reaction at -70 °C for 2 hours.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Cool the mixture to 0 °C and acidify with aqueous HCl (pH ≤ 1).
-
Extract the product with ether (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to afford 3-thiopheneboronic acid.[12]
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability and reactivity of thiophene boronic acids.
Table 1: Stability of Heterocyclic Boronic Acids [11]
| Entry | Boronic Acid | % Decomposition (15 days, benchtop, air) |
| 1 | 2-Furanboronic acid | >85% |
| 2 | 2-Benzofuranboronic acid | ~50% |
| 3 | 2-Thiopheneboronic acid | ~63% |
| 4 | 2-Benzothiopheneboronic acid | <5% |
| 5 | 2-Pyrroleboronic acid | >85% |
| 6 | 2-Indoleboronic acid | >85% |
| 7 | Vinylboronic acid | >85% |
| 8 | Cyclopropylboronic acid | >85% |
Data highlights the relative instability of 2-thiopheneboronic acid compared to its benzofused analog, and its greater stability relative to furan- and pyrrole-based boronic acids.
Table 2: Suzuki-Miyaura Coupling of 2-Thiopheneboronic Acid with an Aryl Chloride [11]
| Entry | Boronic Acid Species | Yield (%) |
| 1 | 2-Thiopheneboronic acid (freshly prepared) | 37 |
| 2 | 2-Thiophene MIDA boronate | 94 |
Reaction conditions: 1.0 equiv of aryl chloride, 1.0 equiv of boronic acid species, 5 mol % Pd(OAc)₂, 10 mol % SPhos, 7.5 equiv of K₃PO₄, in 5:1 dioxane/H₂O at 60 °C for 6 hours. MIDA (N-methyliminodiacetic acid) boronates are air-stable precursors that slowly release the boronic acid under the reaction conditions, often leading to significantly higher yields for unstable boronic acids.
Key Experimental Workflows and Mechanisms
Visualizing the synthetic pathways and reaction mechanisms is crucial for understanding the chemistry of thiophene boronic acids.
Caption: Synthetic workflow for 2-thiopheneboronic acid.
References
- 1. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures [ouci.dntb.gov.ua]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. boa.unimib.it [boa.unimib.it]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. 2-Thiopheneboronic acid | 6165-68-0 [chemicalbook.com]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Thiopheneboronic acid synthesis - chemicalbook [chemicalbook.com]
The Fundamental Reactivity of 2-Carboxythiophene-3-boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Carboxythiophene-3-boronic acid is a bifunctional heterocyclic compound that holds significant promise in organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a thiophene core substituted with a carboxylic acid and a boronic acid at adjacent positions, imparts a distinct reactivity profile. This guide provides an in-depth exploration of the fundamental chemical properties, key reactions, and potential applications of this versatile building block, with a focus on its utility in drug discovery and development. The insights presented herein are intended to equip researchers with the knowledge to effectively harness the synthetic potential of this compound.
Physicochemical Properties and Stability
The juxtaposition of the carboxylic acid and boronic acid functionalities on the thiophene ring gives rise to unique physicochemical properties. While specific experimental data for this compound is not extensively published, its properties can be inferred from data on its isomers and related compounds.
Table 1: Physicochemical Properties of Thiophene-based Boronic and Carboxylic Acids
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| This compound | 519054-53-6 | C₅H₅BO₄S | 171.97 | 146 | 442.4 at 760 mmHg | 1.59 |
| 5-Carboxythiophene-2-boronic acid | 465515-31-5 | C₅H₅BO₄S | 171.97 | 135 | - | 1.6 |
| 2-Formylthiophene-3-boronic acid | 4347-31-3 | C₅H₅BO₃S | 155.97 | 167-193 | - | - |
A critical aspect of ortho-substituted carboxyarylboronic acids is their enhanced stability. The intramolecular interaction between the carboxylic acid and the boronic acid can lead to the formation of a cyclic "boralactone" structure. This cyclization significantly increases the oxidative stability of the boronic acid moiety, a common challenge with heterocyclic boronic acids which can be prone to protodeboronation and oxidation. This enhanced stability makes this compound a more robust and reliable reagent in a variety of chemical transformations.
Core Reactivity
The reactivity of this compound is dominated by the interplay of its two functional groups: the boronic acid and the carboxylic acid.
Suzuki-Miyaura Cross-Coupling
The boronic acid functionality is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a wide range of aryl, heteroaryl, and vinyl halides or triflates to generate complex molecular architectures. The reaction is highly valued for its mild conditions and tolerance of a broad array of functional groups.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Chan-Lam Cross-Coupling
The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, utilizing a copper catalyst. This reaction allows for the coupling of this compound with a variety of N-, O-, and S-nucleophiles, such as amines, phenols, and thiols. A key advantage of the Chan-Lam coupling is that it can often be performed under milder conditions, including at room temperature and in the presence of air.
Experimental Protocol: General Procedure for Chan-Lam N-Arylation
-
Reaction Setup: In a reaction flask, combine the amine (1.0 equiv), this compound (1.5-2.0 equiv), a copper(II) salt (e.g., Cu(OAc)₂, 1.0-2.0 equiv or catalytic amount), and a base (e.g., pyridine or triethylamine, 2.0 equiv).
-
Solvent: Add a suitable solvent, such as dichloromethane (DCM) or methanol.
-
Reaction Conditions: Stir the reaction mixture at room temperature, open to the air, and monitor its progress by TLC or LC-MS. In some cases, gentle heating may be required.
-
Work-up: Once the reaction is complete, concentrate the mixture and partition the residue between an organic solvent and water.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Caption: Workflow for a typical Chan-Lam cross-coupling reaction.
Decarboxylation
The carboxylic acid group at the 2-position of the thiophene ring can be removed through a decarboxylation reaction, typically under thermal conditions. This transformation provides access to 3-thienylboronic acid derivatives, further expanding the synthetic utility of the starting material. The reaction often requires high temperatures and may be facilitated by the presence of a catalyst.
Experimental Protocol: General Procedure for Decarboxylation
-
Reaction Setup: Dissolve this compound (1.0 equiv) in a high-boiling aprotic polar solvent, such as N,N-dimethylformamide (DMF).
-
Catalyst (Optional): An organic acid catalyst (e.g., acetic acid) can be added to facilitate the reaction.
-
Heating: Heat the reaction mixture to a high temperature (e.g., 100-150 °C) and monitor the evolution of CO₂ and the consumption of the starting material by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be used directly in the next step or purified by standard methods if necessary.
Caption: A simplified workflow for the decarboxylation reaction.
Applications in Drug Discovery and Medicinal Chemistry
The thiophene-2-carboxylic acid scaffold is a privileged motif in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Derivatives have been identified as potent inhibitors of various enzymes, including D-amino acid oxidase, HCV NS5B polymerase, and urokinase. The ability of this compound to serve as a versatile building block for the synthesis of complex thiophene-containing molecules makes it a valuable tool for lead discovery and optimization in drug development programs.
The boronic acid moiety itself is also of significant interest in medicinal chemistry. Boronic acid-containing drugs, such as the proteasome inhibitor bortezomib, have demonstrated clinical success. The enhanced stability of the boronic acid in this compound, due to the intramolecular cyclization, makes it an attractive candidate for the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic properties.
Caption: Role of this compound in a drug discovery workflow.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a stable boronic acid and a reactive carboxylic acid on a thiophene core allows for a wide range of chemical transformations, including carbon-carbon and carbon-heteroatom bond formation, as well as decarboxylation. The inherent stability of this reagent, coupled with the proven biological relevance of the thiophene-2-carboxylic acid scaffold, positions it as a key tool for the development of novel therapeutics and functional materials. This guide provides a foundational understanding of its core reactivity, empowering researchers to explore its full potential in their scientific endeavors.
Methodological & Application
Application Notes and Protocols: 2-Carboxythiophene-3-boronic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Carboxythiophene-3-boronic acid is a versatile bifunctional building block in organic synthesis, offering orthogonal reactivity that is highly valuable in the construction of complex molecular architectures. The presence of both a carboxylic acid and a boronic acid on the thiophene scaffold allows for sequential and selective functionalization, making it a key intermediate in the synthesis of pharmaceuticals and functional materials. This document provides detailed application notes and experimental protocols for the use of this compound, with a primary focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of substituted thieno[3,2-b]pyridines and other biaryl structures of medicinal interest.
Key Applications
The principal application of this compound lies in its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures that are common motifs in biologically active compounds.
1. Synthesis of Thieno[3,2-b]pyridines and Thieno[3,2-b]pyridinones:
Thieno[3,2-b]pyridine and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Notably, derivatives of this heterocyclic system have been investigated as potent agents against Mycobacterium tuberculosis by targeting the enoyl-ACP reductase (InhA)[1]. The synthesis of these compounds often involves the construction of the pyridine ring onto a pre-functionalized thiophene. This compound and its esters are key precursors in Suzuki-Miyaura coupling reactions to introduce aryl or heteroaryl substituents at the 3-position of the thiophene ring, which is a crucial step in the assembly of the thieno[3,2-b]pyridine core.
Logical Workflow for Thieno[3,2-b]pyridine Synthesis:
Caption: General workflow for the synthesis of thieno[3,2-b]pyridine derivatives.
2. Synthesis of Biaryl and Heteroaryl Thiophenes:
The direct coupling of this compound or its derivatives with various aryl and heteroaryl halides provides access to a diverse library of substituted thiophenes. These compounds are important intermediates in drug discovery and materials science. The carboxylic acid moiety can be further elaborated through amide bond formation or reduction, adding another layer of synthetic versatility.
Experimental Protocols
The presence of a free carboxylic acid can sometimes interfere with the Suzuki-Miyaura coupling reaction by coordinating to the palladium catalyst. Therefore, a common strategy involves the protection of the carboxylic acid as an ester prior to the coupling reaction, followed by deprotection if the free acid is desired in the final product.
Protocol 1: Esterification of this compound
This protocol describes the conversion of the carboxylic acid to its methyl ester, which is often more suitable for subsequent cross-coupling reactions.
-
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
-
-
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (or a stoichiometric amount of thionyl chloride dropwise at 0 °C).
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester derivative.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling of Methyl 3-borono-2-thiophenecarboxylate with an Aryl Halide
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of the methyl ester of this compound with an aryl bromide.
-
Materials:
-
Methyl 3-borono-2-thiophenecarboxylate (1.0 eq.)
-
Aryl bromide (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 eq.)
-
Solvent system (e.g., 1,4-dioxane/water 4:1, toluene/water 4:1, or DMF)
-
Schlenk flask or sealed tube, magnetic stirrer, inert atmosphere (argon or nitrogen)
-
-
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere, add methyl 3-borono-2-thiophenecarboxylate (1.0 eq.), the aryl bromide (1.2 eq.), the palladium catalyst (5 mol%), and the base (2.0-3.0 eq.).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Catalytic Cycle of the Suzuki-Miyaura Reaction:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Saponification of the Ester to the Carboxylic Acid
This protocol is for the deprotection of the methyl ester to yield the final carboxylic acid product.
-
Materials:
-
Substituted methyl thiophenecarboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (aqueous solution)
-
Tetrahydrofuran (THF) or Methanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve the ester in a mixture of THF (or methanol) and an aqueous solution of LiOH or NaOH.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the organic solvent under reduced pressure.
-
Cool the aqueous solution in an ice bath and acidify with 1 M HCl until the product precipitates.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the final carboxylic acid.
-
Quantitative Data
The following tables summarize representative quantitative data for Suzuki-Miyaura cross-coupling reactions of thiophene derivatives, which can serve as a guideline for reactions involving this compound and its esters.
Table 1: Suzuki-Miyaura Coupling of Pentyl 5-bromothiophene-2-carboxylate with Various Arylboronic Acids [2]
| Entry | Arylboronic Acid | Solvent System | Yield (%) |
| 1 | Phenylboronic acid | 1,4-Dioxane/H₂O (4:1) | 71.5 |
| 2 | 4-Methylphenylboronic acid | 1,4-Dioxane/H₂O (4:1) | 75.0 |
| 3 | 4-Methoxyphenylboronic acid | 1,4-Dioxane/H₂O (4:1) | 80.2 |
| 4 | 3-Nitrophenylboronic acid | 1,4-Dioxane/H₂O (4:1) | 65.0 |
| 5 | 2,4-Dichlorophenylboronic acid | 1,4-Dioxane/H₂O (4:1) | 70.2 |
| 6 | 4-Methylphenylboronic acid | Toluene (dry) | 33.0 |
| 7 | 4-Methoxyphenylboronic acid | Toluene (dry) | 76.5 |
Reaction Conditions: Pentyl 5-bromothiophene-2-carboxylate (0.61 mmol), Arylboronic acid (0.61 mmol), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (1.28 mmol), 90 °C, 16 h.
Table 2: Suzuki-Miyaura Coupling of Phenethyl 5-bromothiophene-2-carboxylate with Various Arylboronic Acids [2]
| Entry | Arylboronic Acid | Solvent System | Yield (%) |
| 1 | Phenylboronic acid | 1,4-Dioxane/H₂O (4:1) | 71.0 |
| 2 | 4-Methylphenylboronic acid | 1,4-Dioxane/H₂O (4:1) | 79.0 |
| 3 | 4-Methoxyphenylboronic acid | 1,4-Dioxane/H₂O (4:1) | 82.5 |
| 4 | 3,4-Dichlorophenylboronic acid | 1,4-Dioxane/H₂O (4:1) | 74.0 |
| 5 | 3-Nitrophenylboronic acid | 1,4-Dioxane/H₂O (4:1) | 69.0 |
| 6 | 2,4-Dichlorophenylboronic acid | 1,4-Dioxane/H₂O (4:1) | 72.5 |
Reaction Conditions: Phenethyl 5-bromothiophene-2-carboxylate (0.58 mmol), Arylboronic acid (0.58 mmol), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (1.22 mmol), 90 °C, 16 h.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of a wide array of substituted thiophenes, which are key intermediates in the development of novel pharmaceuticals and functional materials. The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize this reagent in their synthetic endeavors. The strategic protection of the carboxylic acid group is a key consideration for achieving high yields and purity in cross-coupling reactions.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Carboxythiophene-3-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-carboxythiophene-3-boronic acid as a key building block in Suzuki-Miyaura cross-coupling reactions. This versatile reagent is instrumental in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl structures.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives[1][2]. The bifunctional nature of this compound, possessing both a boronic acid and a carboxylic acid moiety, allows for diverse synthetic strategies[1]. Thiophene-containing compounds are prevalent in many biologically active molecules and organic materials, making this reagent particularly valuable[2][3].
Core Applications
-
Drug Discovery and Medicinal Chemistry: Synthesis of novel heterocyclic compounds with potential therapeutic applications. Thieno[3,2-b]pyridinone derivatives, for example, have been designed and synthesized for their potent activity against Mycobacterium tuberculosis[4].
-
Materials Science: Development of conjugated polymers and organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Fine Chemical Synthesis: A versatile intermediate for the construction of complex molecular architectures.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions involving thiophene derivatives, providing a valuable starting point for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Bromothiophene Carboxylic Acid Esters with Arylboronic Acids [5]
| Entry | Arylboronic Acid | Solvent | Product | Yield (%) |
| 1 | Phenylboronic acid | Toluene | Pentyl 5-phenylthiophene-2-carboxylate | 71 |
| 2 | 4-Methoxyphenylboronic acid | Toluene | Pentyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | 75 |
| 3 | 4-Chlorophenylboronic acid | Toluene | Pentyl 5-(4-chlorophenyl)thiophene-2-carboxylate | 69 |
| 4 | 3,4-Dichlorophenylboronic acid | 1,4-Dioxane/H₂O | Pentyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate | 62 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 1,4-Dioxane/H₂O | Pentyl 5-(4-(trifluoromethyl)phenyl)thiophene-2-carboxylate | 59 |
| 6 | 4-Methylphenylboronic acid | Toluene | Phenethyl 5-(p-tolyl)thiophene-2-carboxylate | 68 |
| 7 | 2-Naphthylboronic acid | Toluene | Phenethyl 5-(naphthalen-2-yl)thiophene-2-carboxylate | 66 |
Reaction Conditions: Bromothiophene ester (1.0 equiv.), arylboronic acid (1.0 equiv.), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.1 equiv.), 90 °C, 16 h.
Table 2: Suzuki-Miyaura Coupling of 4-Bromothiophene-2-carbaldehyde with Arylboronic Acids/Esters [2]
| Entry | Arylboronic Acid/Ester | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid pinacol ester | K₃PO₄ | Toluene/H₂O | 75 |
| 2 | 3,5-Bis(trifluoromethyl)phenylboronic acid pinacol ester | K₃PO₄ | 1,4-Dioxane/H₂O | 88 |
| 3 | 5-Chloro-2-methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 66 |
| 4 | 3-Formyl-5-(trifluoromethyl)phenylboronic acid pinacol ester | K₃PO₄ | DMF | 55 |
| 5 | p-Tolylboronic acid | KOH | Toluene | 72 |
Reaction Conditions: 4-Bromothiophene-2-carbaldehyde (1.0 equiv.), arylboronic acid/ester (1.0 equiv.), Pd(PPh₃)₄ (5 mol%), 85-90 °C.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling reaction using this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Halides
This protocol outlines a general method for the coupling of this compound with various aryl or heteroaryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)[6]
-
Ligand (if required, e.g., SPhos, XPhos)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)[2][5]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). If using a pre-catalyst that requires a ligand, add the ligand at the appropriate stoichiometry.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 4-24 hours).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired coupled product.
Visualizations
The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling reactions.
Caption: Logical relationships between reaction parameters and outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for C-C Bond Formation Using 2-Carboxythiophene-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Carboxythiophene-3-boronic acid is a versatile building block in organic synthesis, particularly valued for its role in the formation of carbon-carbon (C-C) bonds through palladium-catalyzed cross-coupling reactions. Its unique structure, featuring both a carboxylic acid and a boronic acid functional group on a thiophene ring, offers multiple avenues for molecular elaboration. This makes it a valuable reagent in the synthesis of complex organic molecules, including those with potential pharmaceutical applications. Thiophene derivatives are integral to many biologically active compounds, and the ability to introduce this moiety with precision is a significant advantage in drug discovery.[1][2]
The primary application of this compound in C-C bond formation is through the Suzuki-Miyaura coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.[3] The use of this compound in Suzuki-Miyaura couplings allows for the synthesis of various biaryl and heteroaryl compounds, which are prevalent scaffolds in medicinal chemistry.
Key Applications
The primary application of this compound is in the synthesis of substituted thiophene derivatives, which are precursors to a wide range of functional molecules. A notable application is in the synthesis of thieno[3,2-b]pyridinone derivatives. These compounds are of significant interest in drug discovery, with some derivatives showing potent activity against Mycobacterium tuberculosis by targeting the enoyl-ACP reductase (InhA).[4]
The general scheme for this application involves the Suzuki-Miyaura coupling of this compound with a suitable aryl or heteroaryl halide to form a 2-aryl-3-carboxythiophene intermediate. This intermediate can then undergo further transformations, such as amide bond formation and cyclization, to yield the desired thieno[3,2-b]pyridinone scaffold.
Data Presentation: Representative Yields in Suzuki-Miyaura Coupling of Thiophene Derivatives
The following tables summarize representative yields for Suzuki-Miyaura cross-coupling reactions involving thiophene derivatives, illustrating the efficiency of this transformation under various conditions. While specific data for this compound is not extensively available in the public domain, the data presented for analogous compounds provide a strong indication of the expected reactivity and yields.
Table 1: Synthesis of 5-Aryl-2-bromo-3-hexylthiophene Derivatives
| Entry | Aryl Boronic Acid | Solvent System (4:1) | Yield (%) |
| 1 | 4-Methylphenylboronic acid | Dioxane/H₂O | 75 |
| 2 | 3,5-Dimethylphenylboronic acid | Dioxane/H₂O | 70 |
| 3 | 4-Methoxyphenylboronic acid | Dioxane/H₂O | 68 |
| 4 | 4-Chlorophenylboronic acid | Dioxane/H₂O | 77 |
| 5 | 4-Iodophenylboronic acid | Dioxane/H₂O | 69 |
| 6 | 3,5-Difluorophenylboronic acid | Dioxane/H₂O | 78 |
| 7 | 3-Chloro-4-fluorophenylboronic acid | Dioxane/H₂O | 68 |
| 8 | 4-(Methylthio)phenylboronic acid | Dioxane/H₂O | 62 |
| 9 | 3-Acetylphenylboronic acid | Dioxane/H₂O | 72 |
Adapted from a study on the synthesis of 5-aryl-2-bromo-3-hexylthiophene derivatives.
Table 2: Solvent Effects on the Yield of Pentyl 5-arylthiophene-2-carboxylate Derivatives
| Entry | Aryl Boronic Acid | Solvent | Yield (%) |
| 1a | Phenylboronic acid | Dry Toluene | 50.2 |
| 1b | Phenylboronic acid | 1,4-Dioxane/H₂O (4:1) | 71.5 |
| 2a | 4-Methylphenylboronic acid | Dry Toluene | 33.0 |
| 2b | 4-Methylphenylboronic acid | 1,4-Dioxane/H₂O (4:1) | 75.0 |
| 3a | 4-Methoxyphenylboronic acid | Dry Toluene | 76.5 |
| 3b | 4-Methoxyphenylboronic acid | 1,4-Dioxane/H₂O (4:1) | 80.2 |
| 4a | 4-Chlorophenylboronic acid | Dry Toluene | 51.5 |
| 4b | 4-Chlorophenylboronic acid | 1,4-Dioxane/H₂O (4:1) | 65.0 |
| 5a | 4-Fluorophenylboronic acid | Dry Toluene | 52.7 |
| 5b | 4-Fluorophenylboronic acid | 1,4-Dioxane/H₂O (4:1) | 70.2 |
Data adapted from a study on the synthesis of thiophene-based derivatives via Suzuki cross-coupling of 5-bromothiophene-2-carboxylic acid.[5]
Experimental Protocols
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using a thiophene boronic acid derivative. This protocol is based on established methods for similar compounds and can be adapted for this compound with appropriate optimization.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvents for extraction (e.g., ethyl acetate)
-
Brine solution
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). Degas the solution by bubbling the inert gas through it for 10-15 minutes. Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under the inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The Suzuki-Miyaura catalytic cycle for C-C bond formation.
Experimental Workflow: Synthesis of a Thieno[3,2-b]pyridinone Precursor
This diagram outlines the key steps in a typical synthesis of a biaryl precursor for thieno[3,2-b]pyridinone synthesis using this compound.
Caption: Workflow for the synthesis of a biaryl thiophene derivative.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex thiophene-containing molecules through Suzuki-Miyaura cross-coupling. The ability to form C-C bonds under relatively mild conditions with high functional group tolerance makes this building block particularly attractive for applications in drug discovery and materials science. The provided protocols and data serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Role of 2-Carboxythiophene-3-boronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids and their derivatives are recognized as indispensable tools in modern medicinal chemistry.[1] Their unique ability to form reversible covalent bonds with biological nucleophiles, such as the serine residues in enzyme active sites, has led to the development of potent inhibitors for various therapeutic targets.[2] The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, underscored the therapeutic potential of this class of compounds.[3] Concurrently, the thiophene ring is a privileged scaffold in drug discovery, present in numerous approved drugs, valued for its metabolic stability and ability to engage in various biological interactions.
2-Carboxythiophene-3-boronic acid is a trifunctional heterocyclic building block that combines the key features of a thiophene core, a boronic acid moiety, and a carboxylic acid group. This unique combination offers multiple, orthogonal points for chemical modification, making it a highly versatile scaffold for the synthesis of complex molecular architectures and chemical libraries for drug discovery.[1] The boronic acid group can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, while the carboxylic acid can be readily converted to amides or esters, enabling extensive structure-activity relationship (SAR) exploration.
Physicochemical Properties
While extensive experimental data for this compound is not widely available in public literature, the properties of its regioisomer, 3-Carboxythiophene-2-boronic acid, provide a reasonable estimate.
| Property | Value (for 3-Carboxythiophene-2-boronic acid) | Reference |
| CAS Number | 519054-53-6 | [4] |
| Molecular Formula | C₅H₅BO₄S | [4] |
| Molecular Weight | 171.97 g/mol | [4] |
| Melting Point | 146 °C | [4] |
| Boiling Point (Predicted) | 442.4 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.59 g/cm³ | [4] |
Key Applications in Medicinal Chemistry
The unique trifunctional nature of this compound allows for its application in several key areas of drug discovery.
1. Scaffold for Suzuki-Miyaura Cross-Coupling Reactions
The primary application of boronic acids in synthesis is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[1] this compound can be coupled with a wide range of aryl or heteroaryl halides (or triflates) to introduce the carboxythiophene scaffold into more complex molecules. This is a cornerstone reaction for building molecular libraries to probe SAR.[5]
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
2. Reversible Covalent Enzyme Inhibition
The boronic acid moiety is an effective pharmacophore for designing reversible covalent inhibitors.[3] The boron atom is electrophilic and can form a stable, yet reversible, tetrahedral adduct with nucleophilic serine, threonine, or tyrosine residues in an enzyme's active site.[2] This mimics the transition state of substrate hydrolysis, leading to potent inhibition. This compound derivatives could be developed as inhibitors for targets such as:
-
Serine Proteases: (e.g., Thrombin, Chymotrypsin, Neutrophil Elastase).
-
Beta-Lactamases (β-lactamases): The boronic acid acts as a transition-state analog, and inhibitors can restore the efficacy of β-lactam antibiotics.[6][7]
-
The Proteasome: A key target in oncology.
The thiophene ring and the carboxylate group can be tailored to enhance binding affinity and selectivity for the target enzyme's active site pockets.
Caption: Mechanism of Serine Protease Inhibition.
3. Platform for Fragment-Based Drug Discovery (FBDD)
The molecule itself serves as an excellent starting fragment for FBDD. Its relatively low molecular weight and presence of three distinct functional groups allow for systematic chemical elaboration. Following initial fragment screening and hit identification, the boronic acid can be used for Suzuki coupling, the carboxylic acid for amidation, and the thiophene ring for further functionalization to rapidly build potency and selectivity.
Quantitative Data of Structurally Related Boronic Acid Inhibitors
No specific inhibitory data for this compound is currently published. However, the following table summarizes the activity of related phenylboronic and thiosemicarbazone-boronic acid derivatives against relevant enzyme targets, providing a benchmark for the potential potency of this compound class.
| Compound Class/Derivative | Target Enzyme | Assay Type | Value | Reference |
| Phenylboronic Acid Derivative (1) | AmpC β-Lactamase | Kᵢ | 83 nM | [2] |
| 3-azidomethylphenyl boronic acid | KPC-2 β-Lactamase | Kᵢ | 2.3 µM | [8] |
| 3-azidomethylphenyl boronic acid derivative (5) | KPC-2 β-Lactamase | Kᵢ | 730 nM | [8] |
| 3-azidomethylphenyl boronic acid derivative (10a) | AmpC β-Lactamase | Kᵢ | 140 nM | [8] |
| α-amido-β-triazolylethaneboronic acid (S02030) | CTX-M-96 β-Lactamase | IC₅₀ | 2 nM | [6] |
| α-amido-β-triazolylethaneboronic acid (S02030) | KPC-2 β-Lactamase | IC₅₀ | 80 nM | [6] |
| α-amido-β-triazolylethaneboronic acid (MB_076) | CTX-M-96 β-Lactamase | IC₅₀ | 4 nM | [6] |
| α-amido-β-triazolylethaneboronic acid (MB_076) | KPC-2 β-Lactamase | IC₅₀ | 135 nM | [6] |
| Boronate-thiosemicarbazone (6) | Mushroom Tyrosinase | IC₅₀ | 1.4 µM | [9] |
| Boronate-thiosemicarbazone (3) | Mushroom Tyrosinase | IC₅₀ | 11.7 µM | [9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%) or other suitable phosphine ligand
-
Cesium Carbonate (Cs₂CO₃, 2.5 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon), add the aryl bromide (1.0 eq), this compound (1.2 eq), and Cesium Carbonate (2.5 eq).
-
Add Palladium(II) acetate (0.02 eq) and Triphenylphosphine (0.08 eq).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of aryl bromide).
-
Degas the resulting suspension by bubbling Argon through it for 10-15 minutes.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the aqueous layer and extract it twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid, which may cause the product to precipitate or allow for extraction into an organic solvent.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired 3-aryl-2-carboxythiophene derivative.
Protocol 2: Amide Bond Formation via the Carboxylic Acid Moiety
This protocol describes the coupling of a 3-substituted-2-carboxythiophene (product from Protocol 1) with a primary or secondary amine using HATU as the coupling agent.
Materials:
-
3-Aryl-2-carboxythiophene (1.0 equivalent)
-
Amine (primary or secondary, 1.1 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Dissolve the 3-Aryl-2-carboxythiophene (1.0 eq) in anhydrous DMF in a dry round-bottom flask under an inert atmosphere.
-
Add the amine (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash successively with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.
Caption: Two-Step Synthetic Workflow Example.
References
- 1. 2-boronothiophene-3-carboxylic Acid | 519054-53-6 | Benchchem [benchchem.com]
- 2. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2-Carboxythiophene-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the synthesis of bioactive molecules utilizing 2-Carboxythiophene-3-boronic acid and its derivatives. The focus is on the synthesis of a potent class of enzyme inhibitors, Poly(ADP-ribose) polymerase (PARP) inhibitors, which are crucial in cancer therapy. The methodologies described herein are centered around the versatile Suzuki-Miyaura cross-coupling reaction.
Introduction to this compound in Drug Discovery
This compound is a valuable building block in medicinal chemistry. Its bifunctional nature, possessing both a carboxylic acid and a boronic acid group on a thiophene scaffold, allows for diverse synthetic transformations. The thiophene ring is a bioisostere for a phenyl ring and is found in numerous pharmacologically active compounds, often contributing to improved pharmacokinetic properties. The boronic acid moiety is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds to construct complex molecular architectures.[1]
Application: Synthesis of Thiophene-based PARP-1 Inhibitor Analogues
This section details the synthesis of analogues of Olaparib, a clinically approved PARP-1 inhibitor, where the core phthalazinone scaffold is replaced with a thiophene carboxamide moiety. PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is critical for repairing DNA single-strand breaks.[2] Inhibition of PARP-1 in cancer cells with deficient homologous recombination (HR) DNA repair pathways (e.g., those with BRCA1/2 mutations) leads to synthetic lethality and targeted cell death.[2][3]
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol for the Synthesis of 2-Arylthiophene-3-carboxylic Acids
This protocol describes a general method for the coupling of an aryl halide with a thiophene boronic acid derivative. This is a foundational step in the synthesis of the target bioactive molecules.
Materials:
-
Aryl halide (e.g., 2-bromopyridine) (1.0 equiv)
-
This compound or its pinacol ester derivative (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[4]
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)[5][6][7]
-
Degassed water (if using aqueous conditions)[4]
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound derivative (1.2 equiv), base (3.0 equiv), and palladium catalyst (3 mol%).
-
Add the anhydrous solvent via syringe. If using aqueous conditions, add degassed water (typically a 4:1 or 5:1 ratio of organic solvent to water).[4]
-
Stir the reaction mixture at a temperature ranging from 65 °C to 100 °C.[4] The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylthiophene-3-carboxylic acid.
Synthesis of Thiophene-based PARP-1 Inhibitor Analogue (Compound 5l from a representative study)
This protocol is adapted from the synthesis of Olaparib analogues and illustrates the subsequent steps following the initial Suzuki-Miyaura coupling.[8]
Step 1: Amide Coupling
-
To a solution of the synthesized 2-(pyridin-2-yl)thiophene-3-carboxylic acid (1.0 equiv) in a suitable solvent like dichloromethane (DCM), add a coupling agent such as HBTU (1.1 equiv) and a base like triethylamine (TEA) (2.5 equiv).[9]
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (e.g., a substituted piperazine derivative, 1.1 equiv) and continue stirring at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Step 2: Final Modification (Example: Acylation)
-
Dissolve the product from Step 1 in a solvent such as DCM.
-
Add a base (e.g., TEA) and the appropriate acyl chloride (e.g., cyclopropanecarbonyl chloride) at 0 °C.[10]
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction as described in the previous step and purify by column chromatography to yield the final PARP-1 inhibitor analogue.
Data Presentation
The following table summarizes the in vitro biological activity of synthesized Olaparib analogues against the PARP-1 enzyme and a human breast cancer cell line (MDA-MB-436).
| Compound | PARP-1 IC₅₀ (nM)[8] | MDA-MB-436 IC₅₀ (µM)[8] |
| Olaparib | 1.20 ± 0.11 | 0.85 ± 0.13 |
| Analogue 5l | 16.10 ± 1.25 | 11.62 ± 2.15 |
Note: Lower IC₅₀ values indicate higher inhibitory potency.
Visualizations
Experimental Workflow: Synthesis of Thiophene-based PARP-1 Inhibitor Analogue
Caption: Synthetic workflow for a thiophene-based PARP-1 inhibitor analogue.
Signaling Pathway: PARP-1 in DNA Single-Strand Break Repair
Caption: Role of PARP-1 in DNA repair and its inhibition by synthesized analogues.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review | MDPI [mdpi.com]
- 3. Novel poly-ADP-ribose polymerase inhibitor combination strategies in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling with 2-Carboxythiophene-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2-Carboxythiophene-3-boronic acid. This versatile building block is instrumental in the synthesis of various heterocyclic compounds, particularly substituted thieno[3,2-b]pyridines and other derivatives of interest in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1][2] This reaction is prized for its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.[2] this compound is a valuable reagent for introducing a thiophene-2-carboxylic acid moiety into aromatic and heteroaromatic scaffolds. The resulting products are precursors to a variety of biologically active molecules and functional materials.[3][4]
Data Presentation: Representative Reaction Conditions
The successful execution of a Suzuki coupling reaction is highly dependent on the optimal combination of catalyst, ligand, base, and solvent. The following table summarizes common conditions employed in Suzuki couplings of thiophene-based substrates, which can serve as a starting point for optimizing reactions with this compound.
| Parameter | Typical Conditions | Notes |
| Aryl/Heteroaryl Halide | Aryl Bromide, Aryl Iodide, Aryl Chloride, Aryl Triflate | Reactivity generally follows the order I > Br > OTf >> Cl.[5] |
| Boronic Acid | This compound (1.1 - 1.5 equiv.) | An excess of the boronic acid is often used to drive the reaction to completion. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) (1-10 mol%) | The choice of catalyst and ligand is crucial and often substrate-dependent.[5][6] |
| Ligand | PPh₃, P(t-Bu)₃, PCy₃, dppf, SPhos, XPhos | Electron-rich and bulky phosphine ligands can improve catalytic activity, especially for less reactive halides.[5] |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄, KF (2-3 equiv.) | The base is required to activate the boronic acid for transmetalation.[6] |
| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile, Water (often as a co-solvent) | A mixture of an organic solvent and an aqueous base solution is commonly used.[7][8] |
| Temperature | Room Temperature to 120 °C | The required temperature depends on the reactivity of the coupling partners and the catalyst system. |
| Atmosphere | Inert (Argon or Nitrogen) | Necessary to prevent the oxidation and deactivation of the palladium(0) catalyst. |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a general methodology for the Suzuki coupling of an aryl or heteroaryl halide with this compound. Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv.)
-
This compound (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Degassed solvent (e.g., Toluene/Water 4:1 mixture)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the aryl or heteroaryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (5 mol%), and base (2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer.
-
Extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield the desired coupled product.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. google.com [google.com]
- 8. benchchem.com [benchchem.com]
Catalyst Selection for Reactions of 2-Carboxythiophene-3-boronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for catalyst selection in reactions involving 2-Carboxythiophene-3-boronic acid. The focus is on palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
Introduction
This compound is a versatile building block in organic synthesis, enabling the introduction of a thiophene moiety with carboxylic acid functionality. The selection of an appropriate catalyst system is crucial for achieving high yields and selectivity in cross-coupling reactions. This note primarily focuses on the Suzuki-Miyaura cross-coupling, a powerful method for forming carbon-carbon bonds.[1] Additionally, the presence of the carboxylic acid group opens up the possibility of decarboxylative coupling reactions.[2]
A significant challenge with five-membered 2-heteroaromatic boronic acids is their propensity to undergo protodeboronation under basic reaction conditions.[3][4] This side reaction can significantly lower the yield of the desired product. Therefore, catalyst systems that promote rapid coupling under mild conditions are highly desirable.[5]
Catalyst and Ligand Selection for Suzuki-Miyaura Coupling
The efficacy of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of the palladium source and the associated ligand.
Palladium Precatalysts: Modern palladium precatalysts are often preferred over simple palladium sources like Pd(OAc)₂ or Pd(dba)₂ because they can generate the active Pd(0) species quickly and under mild conditions.[5] This rapid generation of the active catalyst is key to minimizing the decomposition of sensitive boronic acids.[3]
Ligands: The choice of ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. Bulky, electron-rich phosphine ligands are generally effective for Suzuki-Miyaura reactions.
-
Monodentate Biarylphosphine Ligands: Ligands such as SPhos and XPhos have been shown to be effective in promoting the coupling of unstable heteroaryl boronic acids at room temperature or slightly elevated temperatures (40 °C).[3][5]
-
Bidentate Phosphine Ligands: Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are also commonly used. For instance, Pd(dppf)Cl₂ has been successfully employed as a catalyst for the Suzuki-Miyaura coupling of thiophene boronic acid derivatives.[6]
The following table summarizes catalyst systems successfully used for the Suzuki-Miyaura coupling of analogous thiophene boronic acids.
| Catalyst System | Aryl Halide/Triflate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2 mol% [XPhosPd(allyl)]Cl | 4-Chlorotoluene | K₃PO₄ | Toluene/H₂O | RT | 95 | [5] |
| 2 mol% [XPhosPd(allyl)]Cl | 4-Bromobenzonitrile | K₃PO₄ | Toluene/H₂O | RT | 98 | [5] |
| 2 mol% [XPhosPd(allyl)]Cl | 4-Triflyloxytoluene | K₃PO₄ | Toluene/H₂O | 40 | 92 | [5] |
| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride | Na₃PO₄ | Dioxane/H₂O | 100 | 89 | [6] |
| Pd(PPh₃)₄ | 4-Bromothiophene-2-carbaldehyde | K₃PO₄ | Toluene/H₂O | 85-90 | Good | [7] |
| Pd(OAc)₂ / Xantphos | 2,6-Dihalopyridines | Cs₂CO₃ | Dioxane | Not Specified | Not Specified | [8] |
Experimental Workflow for Catalyst Screening
A general workflow for screening potential catalysts for the reaction of this compound is depicted below. This process involves systematically varying the catalyst, ligand, base, and solvent to identify the optimal reaction conditions.
Figure 1: A generalized workflow for screening and optimizing catalyst systems for the Suzuki-Miyaura coupling of this compound.
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is illustrated below. It involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1]
Figure 2: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
The following are model protocols for the Suzuki-Miyaura coupling and a potential decarboxylative coupling of this compound. These protocols are based on established methods for similar substrates and should be optimized for the specific reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium precatalyst (e.g., [XPhosPd(allyl)]Cl)
-
Ligand (if not using a precatalyst with an integrated ligand)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), the palladium precatalyst (0.02 mmol, 2 mol%), and potassium phosphate (3.0 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, it may be gently heated to 40 °C.[5]
-
Work-up: Once the reaction is complete, quench the reaction with water (10 mL) and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Potential Decarboxylative Cross-Coupling of this compound
Given that this compound possesses a carboxylic acid group, a decarboxylative coupling is a potential synthetic route.[2] This protocol is a hypothetical adaptation of known decarboxylative couplings.
Materials:
-
This compound
-
Aryl boronic acid (coupling partner)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Pivalic anhydride (Piv₂O)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., wet THF)[9]
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the aryl boronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).
-
Activation: Add wet THF (5 mL) to the flask, followed by the addition of pivalic anhydride (1.2 mmol).
-
Reaction: Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
-
Characterization: Confirm the structure of the product using standard analytical techniques (NMR, MS).
Conclusion
The selection of an appropriate catalyst system is paramount for the successful reaction of this compound. For Suzuki-Miyaura couplings, palladium precatalysts with bulky, electron-rich monodentate phosphine ligands like XPhos and SPhos are recommended to mitigate protodeboronation and achieve high yields under mild conditions.[3][5] The potential for decarboxylative coupling offers an alternative synthetic strategy that warrants investigation. The provided protocols serve as a starting point for developing robust and efficient synthetic methods utilizing this versatile thiophene building block. Researchers should perform systematic screening of catalysts, ligands, bases, and solvents to optimize conditions for their specific substrates.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (Open Access) A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids (2010) | Tom Kinzel | 550 Citations [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids Activated in situ by Pivalic Anhydride [organic-chemistry.org]
Application Notes and Protocols: 2-Carboxythiophene-3-boronic Acid as a Versatile Building Block in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Carboxythiophene-3-boronic acid is a valuable bifunctional building block in medicinal chemistry, enabling the synthesis of diverse molecular scaffolds with significant therapeutic potential. Its thiophene core is a common motif in many biologically active compounds, while the carboxylic acid and boronic acid functionalities offer versatile handles for synthetic modifications. The carboxylic acid group can be readily converted to amides, esters, and other derivatives, while the boronic acid is an excellent participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide range of aryl and heteroaryl substituents, leading to the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
This document provides an overview of the applications of this compound in the development of pharmaceuticals, with a focus on its use in synthesizing kinase inhibitors and receptor modulators. Detailed protocols for key synthetic transformations and biological assays are provided to guide researchers in their drug discovery efforts.
Key Applications in Pharmaceutical Research
Derivatives of this compound have shown significant promise as modulators of various biological targets, including protein kinases and G-protein coupled receptors. The thiophene-3-carboxamide scaffold, readily accessible from this starting material, has proven to be a privileged structure for targeting these protein families.
Kinase Inhibitors
Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The thiophene-3-carboxamide core has been successfully utilized to develop potent inhibitors of several kinases.
-
c-Jun N-terminal Kinase (JNK) Inhibitors: JNKs are key mediators of cellular stress responses and are implicated in inflammatory diseases and neurodegenerative disorders. Thiophene-3-carboxamide derivatives have been identified as dual inhibitors of JNK, acting as both ATP and JIP mimetics.[1]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors: VEGFR-2 is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Novel thiophene-3-carboxamide derivatives have been developed as potent VEGFR-2 inhibitors with anti-angiogenic and anti-proliferative activities.[2]
Cannabinoid Receptor 2 (CB2) Agonists
The CB2 receptor is primarily expressed in immune cells and is a promising target for the treatment of inflammatory and neuropathic pain, with the advantage of lacking the psychoactive effects associated with CB1 receptor activation. Thiophene amide derivatives have been successfully developed as selective CB2 receptor agonists.[3]
Quantitative Data Summary
The following tables summarize the biological activity of representative pharmaceutical compounds derived from a this compound scaffold.
Table 1: JNK-1 Inhibitory Activity of Thiophene-3-carboxamide Derivatives [1]
| Compound | Structure | JNK-1 IC50 (µM) |
| 25 | 2-((2-chlorophenyl)acetamido)-N-(pyridin-2-yl)thiophene-3-carboxamide | 1.32 |
| 26 | 2-((2,3-dichlorophenyl)acetamido)-N-(pyridin-2-yl)thiophene-3-carboxamide | 1.4 |
| 27 | 2-((3-chlorophenyl)acetamido)-N-(pyridin-2-yl)thiophene-3-carboxamide | 2.6 |
| 38 | 2-((3-methoxyphenyl)acetamido)-N-(pyridin-2-yl)thiophene-3-carboxamide | 2.6 |
| 5g | 2-(phenylacetamido)-N-(pyridin-2-yl)thiophene-3-carboxamide | 5.4 |
| 39 | 2-((4-methoxyphenyl)acetamido)-N-(pyridin-2-yl)thiophene-3-carboxamide | 5.7 |
| 8 | 2-benzamido-N-(pyridin-2-yl)thiophene-3-carboxamide | 5.9 |
Table 2: VEGFR-2 Inhibitory and Anti-proliferative Activity of Thiophene-3-carboxamide Derivatives [2]
| Compound | Structure | VEGFR-2 IC50 (nM) | HCT116 IC50 (µM) | MCF7 IC50 (µM) | PC3 IC50 (µM) | A549 IC50 (µM) |
| 14d | N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((4-(pyridin-4-yl)pyrimidin-2-yl)amino)thiophene-3-carboxamide | 191.1 | 2.3 | 3.1 | 2.8 | 1.9 |
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of pharmaceutical candidates derived from this compound.
Protocol 1: General Synthesis of Thiophene-3-carboxamide Derivatives via Suzuki Coupling and Amidation
This protocol outlines a two-step synthesis to produce diverse thiophene-3-carboxamide derivatives. The first step is a Suzuki-Miyaura cross-coupling to introduce a substituent at the 3-position, followed by an amide bond formation at the 2-carboxy position.
Step A: Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add this compound (1.0 eq.), the desired aryl or heteroaryl halide (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, for example, potassium carbonate (2.0 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-substituted-2-thiophenecarboxylic acid.
Step B: Amide Coupling
-
Dissolve the 3-substituted-2-thiophenecarboxylic acid (1.0 eq.) in a suitable aprotic solvent such as DMF or DCM.
-
Add a coupling agent, for instance, HATU (1.1 eq.) or EDC (1.2 eq.) in the presence of HOBt (1.2 eq.), and a non-nucleophilic base like DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (typically 2-16 hours), monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer, filter, and concentrate in vacuo.
-
Purify the final product by recrystallization or column chromatography.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
This protocol describes a general method to assess the inhibitory activity of synthesized compounds against a target kinase.
-
Prepare a reaction buffer appropriate for the specific kinase (e.g., for VEGFR-2: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20).
-
Serially dilute the test compounds in DMSO to achieve a range of desired concentrations.
-
In a 96-well plate, add the kinase, the fluorescently labeled substrate peptide, and the test compound solution.
-
Initiate the kinase reaction by adding ATP to a final concentration equivalent to the Kₘ for the specific kinase.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Measure the amount of phosphorylated and unphosphorylated substrate using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
Protocol 3: Cell-Based Proliferation Assay
This protocol outlines a method to evaluate the anti-proliferative effects of the synthesized compounds on cancer cell lines.
-
Seed cancer cells (e.g., HCT116, MCF7) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® luminescent cell viability assay.
-
For the MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway Diagrams
Caption: JNK Signaling Pathway Inhibition.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Experimental Workflow Diagram
Caption: General Experimental Workflow.
References
- 1. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 2-amido-3-carboxamide thiophene CB₂ receptor agonists for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-Carboxythiophene-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Carboxythiophene-3-boronic acid is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure, featuring both a carboxylic acid and a boronic acid on a thiophene scaffold, allows for orthogonal derivatization, making it an attractive starting material for the synthesis of complex molecules and libraries of compounds for drug discovery. The thiophene ring is a common motif in many biologically active compounds, exhibiting a wide range of activities including antibacterial, antifungal, and anticancer properties.[1][2] The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[3][4] The carboxylic acid moiety provides a handle for various functional group transformations, including esterification and amidation, to introduce diverse pharmacophores.[5][6]
These application notes provide an overview of the key derivatization strategies for this compound and detailed protocols for its use in further synthesis.
Key Derivatization Strategies
The unique structure of this compound allows for selective reactions at either the boronic acid or the carboxylic acid functional group. This orthogonality is crucial for the stepwise construction of complex molecular architectures.
-
Suzuki-Miyaura Coupling: The boronic acid at the 3-position can readily participate in palladium-catalyzed cross-coupling reactions with a variety of aryl, heteroaryl, or vinyl halides/triflates. This reaction is a powerful tool for constructing biaryl and related structures, which are prevalent in many pharmaceutical agents.[3][7]
-
Esterification: The carboxylic acid at the 2-position can be converted to a wide range of esters through Fischer esterification or other esterification methods.[8][9][10] This modification can be used to modulate the pharmacokinetic properties of a molecule or to act as a protecting group during subsequent reactions.
-
Amide Bond Formation: The carboxylic acid can also be readily converted to amides by reaction with primary or secondary amines using standard coupling reagents.[11] This is one of the most common reactions in medicinal chemistry for the synthesis of new drug candidates. Boric acid itself can also serve as a catalyst for amidation reactions.[12]
Experimental Workflow
The derivatization of this compound can be approached in a stepwise manner to achieve the desired final product. The following diagram illustrates a general experimental workflow.
Caption: Experimental workflow for the derivatization of this compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the derivatization of this compound, based on literature for similar substrates.
| Derivatization Reaction | Reagents & Conditions | Typical Yield (%) | Reference |
| Suzuki-Miyaura Coupling | Aryl bromide, Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °C, 12 h | 70-95 | [4] |
| Fischer Esterification | Methanol, conc. H₂SO₄ (cat.), reflux, 6 h | 60-85 | [8][9] |
| Amide Coupling (EDC/HOBt) | Aniline, EDC, HOBt, DIPEA, DMF, rt, 24 h | 65-90 | [11] |
| Boric Acid Catalyzed Amidation | Benzylamine, Boric Acid (cat.), Toluene, reflux (Dean-Stark), 16 h | 50-80 | [12] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
Objective: To synthesize 2-carboxy-3-(4-methoxyphenyl)thiophene.
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 mmol), 4-bromoanisole (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add toluene (20 mL), ethanol (5 mL), and deionized water (5 mL).
-
Bubble argon gas through the mixture for 15 minutes to degas the solution.
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.
-
Attach a reflux condenser and heat the mixture to 80°C with vigorous stirring under an argon atmosphere.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Add 20 mL of water and acidify with 1M HCl to pH ~2.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Protocol 2: Fischer Esterification of this compound
Objective: To synthesize methyl 3-(dihydroxyboranyl)thiophene-2-carboxylate.
Materials:
-
This compound
-
Methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in methanol (20 mL).[8]
-
Carefully add 3-4 drops of concentrated sulfuric acid to the solution.[10]
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography if necessary.
Protocol 3: Amide Coupling of this compound with Benzylamine
Objective: To synthesize N-benzyl-3-(dihydroxyboranyl)thiophene-2-carboxamide.
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol), EDC (1.2 mmol), and HOBt (1.2 mmol) in DMF (15 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzylamine (1.1 mmol) and DIPEA (2.5 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Application in Drug Discovery: A Hypothetical Signaling Pathway
Derivatives of this compound have the potential to act as inhibitors of various enzymes, such as kinases, which are often dysregulated in diseases like cancer. The following diagram illustrates a simplified signaling pathway where a hypothetical inhibitor, derived from our lead compound, could act.
Caption: Hypothetical inhibition of a kinase signaling pathway by a thiophene derivative.
References
- 1. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. [Novel method for the synthesis of carboxamides from low reactivity esters: synthesis of 2-acylamino-1-benzothiophene-3-carboxamides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]
- 9. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 10. uakron.edu [uakron.edu]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for 2-Carboxythiophene-3-boronic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for key reactions involving 2-Carboxythiophene-3-boronic acid, a versatile building block in medicinal chemistry and materials science. The protocols for Suzuki-Miyaura coupling and amide bond formation are presented, offering starting points for the synthesis of complex molecules.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable reagent for the synthesis of biaryl and heteroaryl compounds through palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction forms a carbon-carbon bond between the thiophene ring and an aryl or vinyl halide/triflate. The presence of both a carboxylic acid and a boronic acid group on the same molecule allows for selective reactions and further functionalization.
Optimization of Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. Optimization of these parameters is crucial to achieve high yields and purity.[1]
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Reagent/Condition | Concentration/Amount | Notes |
| Aryl Halide | Aryl Bromide/Iodide | 1.0 equivalent | Aryl chlorides may require more active catalysts.[2] |
| Boronic Acid | This compound | 1.2 - 1.5 equivalents | Using a slight excess of the boronic acid can drive the reaction to completion. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 1-5 mol% | The choice of catalyst and ligand is critical for efficiency and functional group tolerance.[2][3] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 equivalents | The base activates the boronic acid; its strength can affect sensitive functional groups.[4][5] |
| Solvent | Dioxane/H₂O, Toluene, DMF | Varies | A mixture of an organic solvent and water is often beneficial.[3][4] |
| Temperature | 70 - 110 °C | Varies | Temperature is a critical parameter to optimize for reaction speed and to minimize side reactions.[1][4] |
| Reaction Time | 2 - 24 hours | Varies | Monitored by TLC or LC-MS. |
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)thiophene-3-carboxylic acid
This protocol describes a typical Suzuki-Miyaura coupling reaction between this compound and 4-bromoanisole.
Materials:
-
This compound (1.2 equiv.)
-
4-Bromoanisole (1.0 equiv.)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv.)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask, add 4-bromoanisole, this compound, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The mixture will be a suspension.
-
Stir the reaction mixture vigorously and heat to 90-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Amide Bond Formation
The carboxylic acid moiety of this compound can readily undergo amide bond formation with primary or secondary amines. This reaction is fundamental in drug discovery for creating peptidomimetics and other biologically active molecules. Boric acid itself can catalyze direct amidation reactions, suggesting the boronic acid functionality might play a role in activating the carboxylic acid.[6] However, standard coupling reagents are often employed for high efficiency.
Optimization of Amidation Conditions
For challenging or sensitive substrates, optimization of the coupling reagent, base, and solvent is necessary to achieve high yields and minimize side reactions, such as racemization for chiral amines.
Table 2: Common Reagents for Amide Bond Formation
| Parameter | Reagent/Condition | Concentration/Amount | Notes |
| Carboxylic Acid | This compound | 1.0 equivalent | |
| Amine | Primary or Secondary Amine | 1.0 - 1.2 equivalents | |
| Coupling Reagent | HATU, HBTU, EDC/HOBt | 1.1 - 1.3 equivalents | Choice depends on the reactivity of the substrates and potential for side reactions. |
| Base | DIPEA, Et₃N | 2.0 - 3.0 equivalents | An organic base is used to neutralize acids formed during the reaction. |
| Solvent | DMF, DCM, MeCN | Varies | Anhydrous conditions are typically required. |
| Temperature | 0 °C to Room Temperature | Varies | Reactions are often started at a lower temperature to control the initial exothermic reaction. |
| Reaction Time | 1 - 12 hours | Varies | Monitored by TLC or LC-MS. |
Experimental Protocol: Synthesis of N-benzyl-2-carboxythiophene-3-boronic acid amide
This protocol outlines the formation of an amide using HATU as the coupling agent.
Materials:
-
This compound (1.0 equiv.)
-
Benzylamine (1.1 equiv.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv.)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv.)
-
Anhydrous DMF (Dimethylformamide)
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add benzylamine to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous LiCl solution (to remove DMF), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired amide.
Experimental Workflow for Amide Bond Formation
Caption: General workflow for HATU-mediated amide bond formation.
Applications in Drug Discovery
Boronic acids are increasingly important pharmacophores in drug discovery.[7][8] Their ability to form reversible covalent bonds with serine proteases and other enzyme targets makes them attractive for inhibitor design.[9] The dual functionality of this compound allows for its incorporation into larger molecules through either the boronic acid (via Suzuki coupling) or the carboxylic acid (via amidation), providing a versatile scaffold for building libraries of potential drug candidates.[10] The thiophene core itself is a common motif in many pharmaceutical agents.
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 8. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. 2-boronothiophene-3-carboxylic Acid | 519054-53-6 | Benchchem [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Carboxythiophene-3-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki coupling reactions involving 2-Carboxythiophene-3-boronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My Suzuki coupling reaction with this compound is resulting in a low yield or no product at all. What are the likely causes and how can I improve the outcome?
-
Answer: Low or no yield in this specific Suzuki coupling can stem from several factors, often related to the inherent properties of the boronic acid. Here's a breakdown of potential causes and troubleshooting steps:
-
Catalyst Inhibition by the Carboxylic Acid: The free carboxylic acid group can coordinate to the palladium catalyst, leading to deactivation.[1][2]
-
Solution: Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can be hydrolyzed post-coupling if the free acid is required.
-
-
Protodeboronation: Thiophene boronic acids can be unstable and susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions.
-
Solutions:
-
Use milder bases such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH.
-
Employ more stable boronic acid derivatives like pinacol esters.
-
Consider using anhydrous solvents, as water can facilitate protodeboronation, though some water is often necessary for the catalytic cycle.
-
-
-
Inefficient Catalyst System: The choice of palladium source and ligand is crucial for the successful coupling of heteroaryl boronic acids.
-
Solution: Screen different palladium catalysts and ligands. Systems like Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used for thiophene derivatives. For challenging couplings, consider more advanced catalyst systems employing bulky electron-rich phosphine ligands like SPhos or XPhos.[3]
-
-
Poor Solubility: The boronic acid or other reaction components may have poor solubility in the chosen solvent system, hindering the reaction.
-
Solution: A mixture of a non-polar solvent (like toluene or dioxane) and a polar aprotic solvent (like DMF) or water can improve solubility. For instance, a dioxane/water mixture is often effective.
-
-
Issue 2: Significant Formation of Side Products
-
Question: My reaction is producing significant amounts of side products, such as homocoupled boronic acid or debrominated starting material. How can I minimize these?
-
Answer: The formation of side products is a common issue in Suzuki couplings. Here’s how to address them:
-
Homocoupling of the Boronic Acid: This side reaction is often caused by the presence of oxygen.
-
Solution: Ensure thorough degassing of all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.
-
-
Decarboxylation: The carboxylic acid group on the thiophene ring may be lost under the reaction conditions, leading to the formation of thiophene itself, which can then undergo coupling.
-
Solution: Milder reaction conditions, such as lower temperatures and the use of less harsh bases, can help to minimize decarboxylation. Protecting the carboxylic acid as an ester is also an effective strategy to prevent this side reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the carboxylic acid group of this compound before the Suzuki coupling?
A1: While not always strictly necessary, protecting the carboxylic acid group, typically as an ester, is highly recommended. The free carboxylic acid can interfere with the palladium catalyst, leading to lower yields and catalyst deactivation. Esterification is a common and effective strategy to circumvent this issue.
Q2: What is the best catalyst for the Suzuki coupling of this compound?
A2: There is no single "best" catalyst, as the optimal choice depends on the specific aryl halide coupling partner. However, for thiophene derivatives, palladium catalysts are the standard. Good starting points for optimization include Pd(PPh₃)₄ and PdCl₂(dppf). If these provide unsatisfactory results, more specialized catalysts with bulky phosphine ligands should be explored.
Q3: Can I use this compound directly, or should I use a more stable derivative?
A3: Direct use is possible but can be challenging due to the instability of heteroaryl boronic acids. For more reliable and reproducible results, converting the boronic acid to a more stable form, such as a pinacol ester or an MIDA boronate, is a good practice. These derivatives are more resistant to protodeboronation and can lead to higher yields.[4]
Q4: What are the ideal solvent and base combinations for this reaction?
A4: A common and effective solvent system is a mixture of an ethereal solvent like dioxane and water. This combination often provides good solubility for both the organic and inorganic reagents. Regarding the base, milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally preferred over strong bases to minimize side reactions like protodeboronation and decarboxylation.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for Suzuki couplings of thiophene derivatives, providing a starting point for optimization. Note that specific data for this compound is limited in the literature, so data for structurally related compounds are included for comparison.
Table 1: Suzuki Coupling of 5-bromothiophene-2-carboxylate with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 16 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 16 | 88 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 16 | 90 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 16 | 82 |
Data adapted from a study on a structurally similar compound, highlighting the utility of esterification.
Table 2: General Conditions for Suzuki Coupling of Thiophene Derivatives
| Catalyst System | Base | Solvent System | Temperature Range (°C) | Typical Yields | Notes |
| Pd(PPh₃)₄ | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 80-100 | Moderate to High | A standard, versatile system. |
| PdCl₂(dppf) | K₂CO₃, K₃PO₄ | DMF, DME | 80-110 | Moderate to High | Often effective for heteroaryl couplings. |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | Room Temp to 80 | High | Buchwald-Hartwig type ligands can be very effective for challenging substrates.[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of an Esterified Thiophene Boronic Acid Derivative
This protocol is a general guideline based on successful couplings of similar substrates and should be optimized for specific coupling partners.
-
Esterification of this compound:
-
Dissolve this compound in an excess of the corresponding alcohol (e.g., methanol for the methyl ester).
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄).
-
Reflux the mixture until the reaction is complete (monitor by TLC or LC-MS).
-
Remove the excess alcohol under reduced pressure and purify the resulting ester.
-
-
Suzuki Coupling Reaction:
-
To a reaction vessel, add the esterified thiophene boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., dioxane/water 4:1).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Hydrolysis of the Ester (if required):
-
Dissolve the purified coupled product in a suitable solvent (e.g., THF/methanol).
-
Add an aqueous solution of a base (e.g., LiOH or NaOH).
-
Stir at room temperature until the hydrolysis is complete.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent.
-
Dry and concentrate the organic layer to obtain the final product with the free carboxylic acid.
-
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling of this compound.
Caption: Recommended experimental workflow for the Suzuki coupling of this compound.
References
- 1. The palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
common side reactions with 2-Carboxythiophene-3-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Carboxythiophene-3-boronic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The most prevalent side reactions are protodeboronation, homocoupling, and decomposition. Thienylboronic acids are particularly susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] Homocoupling, the dimerization of the boronic acid, is another common byproduct, especially in palladium-catalyzed cross-coupling reactions.[3]
Q2: How should this compound be stored to ensure its stability?
A2: Boronic acids, in general, can be unstable and may gradually decompose under ambient conditions.[4] For optimal stability, this compound should be stored in a dry, cool, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). It is advisable to store it in a desiccator to protect it from moisture.
Q3: Can the carboxylic acid group in this compound interfere with cross-coupling reactions?
A3: Yes, the presence of a carboxylic acid group can sometimes complicate Suzuki-Miyaura coupling reactions. The carboxylate formed under basic reaction conditions can coordinate to the palladium catalyst, potentially deactivating it.[5] It may be necessary to adjust the reaction conditions, such as the choice of base or catalyst, to mitigate this interference.[5] In some cases, protecting the carboxylic acid as an ester prior to the coupling reaction and then deprotecting it afterward is a viable strategy.[5]
Q4: What is protodeboronation and why is it a significant issue with thienylboronic acids?
A4: Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[6] This is a common and often undesired side reaction in cross-coupling reactions involving boronic acids.[6] Thienylboronic acids are particularly prone to protodeboronation, which can be promoted by acidic, basic, or even neutral aqueous conditions.[1][2] The electron-rich nature of the thiophene ring can facilitate this process.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupling Product and Presence of a Thiophene Impurity
Q: My Suzuki-Miyaura coupling reaction with this compound resulted in a low yield of the desired product, and I have isolated a significant amount of 2-carboxythiophene. What is the likely cause and how can I fix it?
A: This is a classic sign of protodeboronation .
Troubleshooting Steps:
-
Optimize the Base: Thienylboronic acids can undergo rapid protodeboronation at high pH.[1] If you are using a strong base (e.g., NaOH), consider switching to a milder base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF).[5] You may also need to carefully control the stoichiometry of the base.
-
Minimize Water Content: While some water is often necessary for the Suzuki-Miyaura coupling, excess water can promote protodeboronation. Try using anhydrous solvents or a biphasic system with minimal water.
-
Protect the Boronic Acid: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[7][8] MIDA boronates are known to be air-stable and can undergo slow release of the boronic acid under the reaction conditions, which can suppress side reactions.[8][9]
-
Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can exacerbate protodeboronation. Try running the reaction at a lower temperature for a longer period or monitor the reaction closely to stop it once the starting material is consumed.
Issue 2: Formation of a Symmetrical Bithiophene Byproduct
Q: In my cross-coupling reaction, I am observing the formation of a symmetrical bithiophene byproduct derived from the homocoupling of this compound. How can I prevent this?
A: The formation of a symmetrical biaryl is due to oxidative homocoupling , a common side reaction in palladium-catalyzed couplings.[3]
Troubleshooting Steps:
-
Ensure Anaerobic Conditions: Homocoupling is often promoted by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen) throughout the experiment.
-
Choice of Palladium Precatalyst and Ligands: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. Consider using a well-defined Pd(0) source or a precatalyst that is less susceptible to side reactions. Bulky, electron-rich phosphine ligands can sometimes suppress homocoupling.
-
Control Reaction Stoichiometry: Ensure the stoichiometry of your coupling partners is accurate. An excess of the boronic acid can sometimes favor homocoupling.
-
Additives: In some cases, the addition of radical scavengers or specific additives can minimize homocoupling, but this needs to be evaluated on a case-by-case basis.
Factors Influencing Common Side Reactions
| Factor | Protodeboronation | Homocoupling | Recommendations for Minimization |
| pH / Base | Favored by both strongly acidic and strongly basic conditions.[1][10] | Can be influenced by the choice of base. | Use milder bases (e.g., K₂CO₃, K₃PO₄, CsF). Carefully control stoichiometry. |
| Solvent | Aqueous media can promote this side reaction.[6] | Can occur in various organic solvents. | Use anhydrous solvents or minimize water content. |
| Atmosphere | Less sensitive to atmosphere. | Promoted by oxygen.[11] | Degas the reaction mixture thoroughly and maintain an inert atmosphere (Ar or N₂). |
| Temperature | Higher temperatures can accelerate the reaction. | Can be promoted by higher temperatures. | Run the reaction at the lowest effective temperature. |
| Catalyst/Ligand | Less directly influenced by the catalyst itself. | Highly dependent on the palladium source and ligands. | Choose appropriate Pd catalysts and ligands known to minimize homocoupling. |
| Boronic Acid Stability | Thienylboronic acids are inherently susceptible.[2] | More stable boronic acids are less prone. | Use freshly prepared boronic acid or a stable derivative like a MIDA boronate ester.[8] |
Visualizing Reaction Pathways
Caption: Desired Suzuki-Miyaura coupling pathway and competing side reactions.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline. Optimal conditions may vary depending on the specific aryl halide used.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., a mixture of dioxane and water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., dioxane/water 4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The aqueous layer can be acidified to protonate the carboxylic acid, which may aid in extraction.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[7][12][13]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 11. WO2011014503A1 - Oxidative homo-coupling reactions of aryl boronic acids using a porous copper metal-organic framework as a highly efficient heterogeneous catalyst - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Technical Support Center: Improving Yield in 2-Carboxythiophene-3-boronic Acid Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cross-coupling of 2-carboxythiophene-3-boronic acid. The following information is designed to address common challenges and improve reaction yields and efficiency.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of this compound is giving low to no yield. What are the most common causes?
A1: Low yields in this specific coupling can stem from several factors. The primary suspects include:
-
Catalyst Inactivation: The sulfur atom in the thiophene ring can potentially coordinate to the palladium catalyst, leading to deactivation.
-
Protodeboronation: Thiophene boronic acids are susceptible to cleavage of the C-B bond, especially in the presence of water or acidic/basic conditions, which replaces the boronic acid group with a hydrogen atom.[1]
-
Decarboxylation: The carboxylic acid group, particularly when positioned ortho to the boronic acid, may be labile under the reaction conditions, leading to the formation of thiophene-3-boronic acid or other byproducts.
-
Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and often requires careful optimization for this substrate.
-
Poor Reagent Quality: Degradation of the boronic acid, impure solvents, or an inactive catalyst can all contribute to poor outcomes.
Q2: Can the carboxylic acid group on the thiophene ring interfere with the cross-coupling reaction?
A2: Yes, the carboxylic acid group can interfere in several ways. The carboxylate anion, formed under basic conditions, can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[2] Additionally, the acidity of this group requires careful selection of the base to ensure it facilitates the catalytic cycle without causing unwanted side reactions. Some researchers opt to protect the carboxylic acid as an ester to mitigate these issues and then deprotect it post-coupling.[3]
Q3: What is protodeboronation and how can I minimize it with this compound?
A3: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom from the solvent or other proton sources. This is a significant issue with many heteroaryl boronic acids.[1] To minimize it:
-
Use anhydrous solvents and reagents where possible.
-
Consider using boronate esters (e.g., pinacol esters) which are generally more stable.
-
Employ milder bases and reaction temperatures.
-
Ensure a sufficiently fast transmetalation step by optimizing the catalyst and base combination.
Q4: Is decarboxylation a concern with this substrate?
A4: Decarboxylation can be a significant side reaction for aryl carboxylic acids under palladium catalysis, especially at elevated temperatures. For this compound, this would lead to the formation of thiophene-3-boronic acid, which could then participate in the cross-coupling, resulting in a mixture of products. Monitoring the reaction for the formation of the decarboxylated product is advisable. If decarboxylation is a major issue, exploring lower reaction temperatures or alternative catalyst systems is recommended.
Q5: How should I purify the final product? The presence of the carboxylic acid makes it difficult.
A5: The carboxylic acid group can indeed complicate purification. Standard silica gel chromatography can be challenging due to the polarity of the product. Consider the following strategies:
-
Acid-Base Extraction: After the reaction, you can often isolate the product by performing an aqueous workup. Acidifying the aqueous layer will protonate your product, which may cause it to precipitate or allow for extraction into an organic solvent. Washing with a dilute base can remove unreacted boronic acid.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) chromatography can be more effective than normal-phase silica gel.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is an excellent method for purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Conversion | 1. Inactive Catalyst or Ligand2. Inappropriate Base3. Unsuitable Solvent4. Low Reaction Temperature5. Protodeboronation of Boronic Acid | 1. Use a fresh, high-quality palladium catalyst and ligand. Consider pre-catalysts that are more stable. Ensure ligands are not oxidized.2. Screen different bases. Inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are common. The choice of base can significantly impact the reaction rate and side reactions.[3][4]3. Test various solvent systems. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is often effective for Suzuki couplings.[3][5]4. Gradually increase the reaction temperature. However, be mindful of potential decarboxylation at higher temperatures.5. Use anhydrous conditions if possible, or consider converting the boronic acid to a more stable boronate ester. |
| Formation of Homocoupling Byproducts | 1. Presence of Oxygen2. Degradation of Boronic Acid | 1. Ensure the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen). Thoroughly degas all solvents and reagents.[6] 2. Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents). |
| Significant Decarboxylation | 1. High Reaction Temperature2. Harsh Reaction Conditions | 1. Reduce the reaction temperature and monitor the reaction progress closely to avoid prolonged heating.2. Screen for milder bases or catalyst systems that can operate at lower temperatures. |
| Product Purification Challenges | 1. Polarity of the Carboxylic Acid2. Similar Polarity of Product and Starting Materials | 1. Employ acid-base extraction during workup. Consider esterification of the crude product to facilitate purification by standard chromatography, followed by saponification.2. If chromatography is necessary, try different solvent systems or consider reverse-phase chromatography. Recrystallization is a preferred method if the product is solid. |
Data Presentation: Starting Points for Reaction Optimization
The following tables provide examples of reaction conditions used for the Suzuki-Miyaura cross-coupling of structurally similar thiophene derivatives. These should be considered as starting points for the optimization of your reaction with this compound.
Table 1: Catalyst and Base Screening for Thiophene Cross-Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 90 | Moderate to Good | A common starting point for thiophene derivatives.[3] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | Good to Excellent | Buchwald ligands are often effective for challenging substrates. |
| PdCl₂(dppf) (3) | - | Na₂CO₃ (2.0) | DMF | 110 | Variable | Can be effective but higher temperatures may increase decarboxylation risk.[1] |
| Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.0) | THF/H₂O | 80 | Good to Excellent | Often shows high activity at lower temperatures. |
Yields are generalized from literature on similar substrates and will vary depending on the specific coupling partners.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Carboxythiophene Derivative
This protocol is adapted from procedures used for similar substrates, such as 5-bromothiophene-2-carboxylic acid derivatives, and should be optimized for this compound.[3]
Materials:
-
This compound (or its pinacol ester) (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and adjust the pH to ~2-3 with 1M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., recrystallization or chromatography).
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Cross-Coupling Optimization
Caption: A logical workflow for optimizing cross-coupling reactions.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Failed Suzuki Reactions with Thiophene Boronic Acids
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during Suzuki-Miyaura cross-coupling reactions involving thiophene boronic acids. The inherent properties of thiophene boronic acids can present unique challenges, but with careful consideration of reaction parameters, these hurdles can be overcome.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with a thiophene boronic acid is giving very low to no yield. What are the most likely causes?
Low or no yield in Suzuki reactions with thiophene boronic acids can stem from several factors. The most common culprits are the instability of the thiophene boronic acid leading to protodeboronation, palladium catalyst inhibition or poisoning by the sulfur atom in the thiophene ring, and suboptimal reaction conditions.[1] It is also possible that the chosen catalyst system is not robust enough for the specific substrates.[2]
Q2: I suspect my thiophene boronic acid is decomposing. What is "protodeboronation" and how can I prevent it?
Protodeboronation is a common side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the boronic acid.[3][4] This is particularly prevalent with electron-rich heterocyclic boronic acids like those of thiophene, and can be accelerated by heat and aqueous basic conditions.[5][6]
To mitigate protodeboronation:
-
Use boronic acid derivatives: Pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or trifluoroborate salts are generally more stable than the corresponding boronic acids and can release the boronic acid slowly in situ.[3][7]
-
Optimize reaction conditions: Use milder bases or anhydrous conditions where possible.[8] Shorter reaction times can also limit the exposure of the boronic acid to decomposition-promoting conditions.
Q3: How does the sulfur in the thiophene ring affect the palladium catalyst?
Sulfur-containing compounds are known to be potential poisons for palladium catalysts.[9] The sulfur atom in the thiophene ring can coordinate to the palladium center, leading to catalyst deactivation or inhibition.[1] This can block the active sites of the catalyst, preventing the substrates from participating in the catalytic cycle.
To address this:
-
Choose a robust catalyst system: Catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can be more resistant to sulfur poisoning and promote the desired catalytic cycle.[2][8]
-
Use higher catalyst loading: In some cases, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can help compensate for catalyst deactivation.
Q4: I am observing a significant amount of homocoupling of my thiophene boronic acid. How can I minimize this side reaction?
Homocoupling of the boronic acid is a common byproduct in Suzuki reactions, often promoted by the presence of oxygen.[10] This side reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product.
To minimize homocoupling:
-
Ensure rigorous degassing: Thoroughly degas all solvents and reagents (including the water in aqueous base solutions) by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[8]
-
Maintain an inert atmosphere: Run the reaction under a positive pressure of an inert gas throughout the entire process.
-
Use bulky ligands: Ligands with significant steric bulk can disfavor the formation of the homocoupled product.[8]
Q5: What are the recommended starting conditions for a Suzuki reaction with a thiophene boronic acid?
A good starting point for optimizing your reaction is to use a well-established catalyst system and conditions known to be effective for heteroaryl couplings. A common set of conditions to begin with would be:
-
Catalyst: Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like XPhos Pd G3 (2 mol%).[11]
-
Base: An aqueous solution of K₂CO₃ (2 M, 2-3 equivalents) or K₃PO₄.[12][13]
-
Solvent: A degassed mixture of an organic solvent and water, such as 4:1 toluene/water or THF/water.[11][14]
-
Temperature: 80-110 °C.
It is crucial to screen different catalysts, ligands, bases, and solvents to find the optimal conditions for your specific substrates.[15][16]
Troubleshooting Guide
If you are encountering issues with your Suzuki reaction, the following decision tree can help guide your troubleshooting process.
Caption: A decision tree for troubleshooting Suzuki reactions.
Data Presentation: Comparison of Reaction Conditions
The choice of catalyst, ligand, base, and solvent can significantly impact the yield of Suzuki couplings with thiophene boronic acids. The following table summarizes results from various studies to guide your selection process.
| Aryl Halide | Thiophene Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromothiophene-2-carbaldehyde | Phenylboronic ester | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene/Water (4:1) | 85-90 | Good | [14] |
| Aryl Chloride | Thiophene-2-boronic acid | Pd(OAc)₂ (0.1-1) | SPhos (0.2-2) | K₃PO₄ | n-Butanol/Water | 100 | Near Quantitative | [17][18] |
| Aryl Bromide | Thiophene-2-boronic acid pinacol ester | Pd(0) (0.1) | L1* (0.2) | K₂CO₃ | Toluene | 65 | 89 | [12][13] |
| PyFluor | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane/Water (4:1) | 100 | ~70 | [19] |
*L1 is a specific phosphine-based bulky ligand described in the cited reference.
Experimental Protocols
General Protocol for Suzuki Coupling of a Thiophene Boronic Acid
This protocol provides a general starting point. Optimal conditions may vary depending on the specific substrates.
Caption: A typical workflow for a Suzuki coupling experiment.
1. Reagent Preparation:
-
Ensure the thiophene boronic acid or its derivative is pure and dry. If using a boronic acid, consider its stability and handle it accordingly.
-
Degas all solvents (e.g., toluene, THF, dioxane, water) for at least 30 minutes by sparging with argon or nitrogen.
2. Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), thiophene boronic acid (or ester/salt, 1.2-1.5 eq), base (e.g., K₂CO₃, 2.0-3.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and ligand (if required).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
3. Reaction:
-
Add the degassed solvent system (e.g., 4:1 toluene/water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
4. Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
This guide provides a starting point for troubleshooting and optimizing your Suzuki reactions with thiophene boronic acids. For particularly challenging substrates, a systematic screening of reaction parameters is highly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of 2-Carboxythiophene-3-boronic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The use of 2-Carboxythiophene-3-boronic acid in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, offers a powerful tool for the construction of complex molecules. However, its inherent instability under certain reaction conditions can lead to frustratingly low yields and the formation of unwanted byproducts. This technical support center provides a comprehensive guide to understanding and mitigating the stability issues associated with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The main stability challenges for this compound are protodeboronation, oxidative deboronation, and decarboxylation.
-
Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond. It is a common issue for electron-rich heteroaryl boronic acids, including thiophene derivatives. The reaction is often promoted by acidic or basic conditions and elevated temperatures.
-
Oxidative Deboronation: In the presence of oxygen or other oxidizing agents, the boronic acid group can be replaced by a hydroxyl group. This is a significant concern, especially in reactions run under aerobic conditions or in biological media.
-
Decarboxylation: The carboxylic acid group on the thiophene ring can be lost as carbon dioxide, particularly at elevated temperatures. This process can be catalyzed by certain metals.
Q2: How does the ortho-carboxyl group affect the stability of the boronic acid?
A2: The presence of a carboxylic acid group ortho to the boronic acid can have a dual effect. In some cases, intramolecular coordination between the carboxyl group and the boron atom can form a more stable cyclic structure, similar to a boralactone, which has been shown to significantly increase resistance to oxidative deboronation.[1] However, the electronic and steric effects of the carboxyl group can also influence the susceptibility to other degradation pathways.
Q3: My Suzuki-Miyaura reaction with this compound is giving low yields. What are the likely causes?
A3: Low yields are often a direct consequence of the instability of the boronic acid under the reaction conditions. The primary culprits are often:
-
Protodeboronation: Before the desired cross-coupling can occur, the boronic acid may be lost.
-
Decarboxylation: At the high temperatures often employed in Suzuki reactions, the starting material may decarboxylate.
-
Homocoupling: The boronic acid can react with itself to form a biaryl byproduct.
-
Catalyst Inhibition: Degradation products or the starting material itself might interfere with the palladium catalyst.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered when using this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Protodeboronation of this compound | - Use the boronic acid as fresh as possible. - Consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester, which can release the boronic acid slowly in situ. - Use milder reaction conditions (lower temperature, shorter reaction time). - Carefully select the base. Weaker bases like K₃PO₄ or Cs₂CO₃ may be preferable to stronger bases like NaOH or KOH. |
| Decarboxylation of the starting material | - Keep the reaction temperature as low as possible while still achieving catalytic turnover. - Screen different palladium catalysts and ligands that are effective at lower temperatures. - Minimize reaction time. |
| Oxidative degradation | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. |
| Poor solubility of reagents | - Screen different solvent systems. A mixture of a non-polar solvent (e.g., toluene, dioxane) and a polar aprotic solvent (e.g., DMF) or water can be effective. |
Issue 2: Formation of Significant Byproducts
| Observed Byproduct | Potential Cause | Mitigation Strategies |
| Thiophene (from protodeboronation) | High temperature, prolonged reaction time, inappropriate base. | Lower the reaction temperature, reduce the reaction time, and screen milder bases. |
| 3-Thiophenecarboxylic acid (from protodeboronation) | High temperature, prolonged reaction time, inappropriate base. | Lower the reaction temperature, reduce the reaction time, and screen milder bases. |
| 2-Hydroxythiophene-3-carboxylic acid (from oxidation) | Presence of oxygen. | Rigorously exclude oxygen by using an inert atmosphere and degassed solvents. |
| Bithiophene dicarboxylic acid (from homocoupling) | Presence of oxygen, catalyst system. | Thoroughly degas the reaction mixture. Consider using a different palladium precursor or ligand. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Thiophene Boronic Acids
This protocol serves as a starting point and may require optimization for this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
Thiophene boronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, with or without water)
Procedure:
-
To a Schlenk flask, add the aryl halide, thiophene boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Troubleshooting Logic
To aid in understanding the competing reaction pathways and to provide a logical workflow for troubleshooting, the following diagrams are provided.
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
By understanding the inherent stability issues of this compound and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the success rate of their synthetic endeavors.
References
Technical Support Center: Catalyst Deactivation in 2-Carboxythiophene-3-boronic Acid Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during Suzuki-Miyaura cross-coupling reactions involving 2-Carboxythiophene-3-boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the likely causes related to catalyst deactivation?
A1: Low or no yield in this specific coupling is often attributed to a combination of factors that lead to the deactivation of the palladium catalyst. The two primary culprits are the thiophene moiety and the carboxylic acid group present in your boronic acid.
-
Thiophene-Induced Deactivation: The sulfur atom in the thiophene ring can act as a poison to the palladium catalyst.[1] Sulfur has a high affinity for palladium and can coordinate strongly to the metal center, blocking active sites and preventing the substrates from participating in the catalytic cycle. This can lead to the formation of inactive palladium-sulfur complexes.[1]
-
Carboxylic Acid-Induced Deactivation: The carboxylate group, formed under the basic reaction conditions, can coordinate to the palladium(II) intermediate in the catalytic cycle. This coordination can stabilize the palladium complex, hindering the subsequent reductive elimination step and effectively deactivating the catalyst.[2]
-
Palladium Black Formation: The appearance of a black precipitate ("palladium black") is a visual indicator of catalyst decomposition. This can be caused by high temperatures, the presence of oxygen, or instability of the catalytic species, leading to the aggregation of Pd(0) into an inactive form.[3]
Q2: I observe the formation of significant homocoupling byproducts of my boronic acid. What causes this and how can I minimize it?
A2: Homocoupling of boronic acids is a common side reaction in Suzuki couplings and is primarily caused by the presence of oxygen. Oxygen can facilitate the oxidative coupling of two boronic acid molecules, catalyzed by the palladium catalyst.[3] To minimize this:
-
Rigorous Degassing: Ensure that all solvents and reagents are thoroughly degassed before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[3]
Q3: Can the choice of palladium catalyst and ligand influence the outcome of the reaction with this compound?
A3: Absolutely. The choice of both the palladium precursor and the ligand is critical for a successful coupling with this challenging substrate.
-
Ligand Selection: Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium catalyst and promote the desired catalytic cycle. Ligands such as SPhos, XPhos, or P(t-Bu)₃ can sterically hinder the coordination of the deactivating thiophene sulfur and carboxylate groups to the palladium center.
-
Catalyst Precursor: Using a pre-formed Pd(0) source or a modern precatalyst system (e.g., a Buchwald precatalyst) can lead to more reliable formation of the active catalytic species compared to Pd(OAc)₂ or PdCl₂.[3]
Q4: How do reaction parameters like temperature, base, and solvent affect catalyst stability in this reaction?
A4: Optimizing reaction parameters is crucial to prevent catalyst deactivation:
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. If you observe the formation of palladium black, consider lowering the reaction temperature.[3]
-
Base: The choice and amount of base are critical. A weaker base might not be sufficient to activate the boronic acid, while a very strong base could promote side reactions or catalyst degradation. For substrates with carboxylic acids, an additional equivalent of base is necessary to neutralize the acidic proton. Common bases to screen include K₂CO₃, K₃PO₄, and Cs₂CO₃.
-
Solvent: Anhydrous and deoxygenated solvents are essential to prevent catalyst oxidation and protodeboronation of the boronic acid.[3] Common solvent systems include toluene, dioxane, or THF, often with a co-solvent like water.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Catalyst Deactivation (Thiophene Poisoning): The sulfur on the thiophene ring is poisoning the palladium catalyst. | 1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%).[1] 2. Use a Robust Ligand: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to shield the palladium center. 3. Lower Reaction Temperature: High temperatures can exacerbate catalyst poisoning. |
| Catalyst Deactivation (Carboxylate Inhibition): The carboxylate group is coordinating to the palladium, stalling the catalytic cycle.[2] | 1. Esterify the Carboxylic Acid: Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the coupling reaction, followed by hydrolysis after the coupling. 2. Screen Different Bases: The choice of base can influence the coordination of the carboxylate. Experiment with K₃PO₄, Cs₂CO₃, or organic bases. 3. Add an Extra Equivalent of Base: Ensure enough base is present to both neutralize the carboxylic acid and participate in the catalytic cycle. | |
| Formation of Palladium Black: The catalyst is decomposing and precipitating out of the solution.[3] | 1. Improve Degassing: Ensure all solvents and the reaction mixture are thoroughly deoxygenated. 2. Lower the Temperature: Catalyst decomposition is often accelerated at higher temperatures. 3. Check Ligand-to-Palladium Ratio: An insufficient amount of ligand can lead to catalyst aggregation. A typical ratio is 1:1 to 4:1 ligand to palladium.[3] | |
| Significant Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the boronic acid.[3] | 1. Rigorous Degassing: Use freeze-pump-thaw cycles for solvents and purge the reaction vessel thoroughly with an inert gas. 2. Use a Pd(0) Precatalyst: Avoids the in-situ reduction step that can sometimes lead to homocoupling.[3] |
| Protodeboronation (Loss of Boronic Acid Group) | Presence of Water/Protic Solvents: The boronic acid group is cleaved by a proton source. | 1. Use Anhydrous Solvents: Ensure solvents are rigorously dried. 2. Use a Milder Base: Strong bases can sometimes accelerate protodeboronation. 3. Consider Boronate Esters: Pinacol or MIDA esters of the boronic acid are often more stable towards protodeboronation. |
Experimental Protocols
Note: The following is an adapted protocol based on general Suzuki-Miyaura coupling procedures and reactions with similar thiophene derivatives, as a specific protocol for this compound was not found in the literature reviewed. This should be used as a starting point for optimization.
Adapted Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), this compound (1.2 eq), and K₃PO₄ (3.0 eq).
-
In a separate vial, dissolve Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous, degassed 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add a 4:1 mixture of anhydrous, degassed 1,4-dioxane and degassed water to the reaction flask to achieve a substrate concentration of approximately 0.1 M.
-
Seal the Schlenk flask and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Deactivation and Troubleshooting
Caption: Potential pathways for catalyst deactivation in the Suzuki coupling of this compound.
Caption: A logical workflow for troubleshooting low-yielding Suzuki couplings of this compound.
References
effect of base and solvent on 2-Carboxythiophene-3-boronic acid reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Carboxythiophene-3-boronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki-Miyaura coupling reactions?
A1: The primary challenges associated with this compound in Suzuki-Miyaura couplings are related to its stability and the influence of the ortho-carboxylic acid group. Heteroaryl boronic acids, in general, are susceptible to protodeboronation, where the boronic acid moiety is cleaved and replaced by a hydrogen atom. The electron-withdrawing nature of the thiophene ring can exacerbate this issue. Additionally, the carboxylic acid group can potentially coordinate to the palladium catalyst, which may lead to catalyst inhibition or altered reactivity. Careful selection of reaction conditions, including the base and solvent, is crucial to mitigate these challenges.
Q2: How does the ortho-carboxylic acid group affect the reactivity of the boronic acid?
A2: The ortho-carboxylic acid group has a significant electronic and steric influence on the reactivity of the boronic acid. Electronically, it is an electron-withdrawing group, which can modulate the reactivity of the thiophene ring. Sterically, its proximity to the boronic acid group can influence the approach of the coupling partners and the catalyst. In the presence of a base, the carboxylic acid will be deprotonated to a carboxylate, which can act as a ligand for the palladium catalyst, potentially influencing the catalytic cycle.
Q3: Can this compound undergo decarboxylation under Suzuki coupling conditions?
A3: While high temperatures and certain reaction conditions can promote decarboxylation of carboxylic acids, it is not a commonly reported side reaction for this compound under typical Suzuki-Miyaura conditions. However, if the reaction requires harsh conditions (e.g., very high temperatures), the possibility of decarboxylation should be considered and monitored, for instance, by LC-MS analysis of the reaction mixture.
Q4: What are common side reactions to look out for?
A4: Besides protodeboronation, a common side reaction is the homocoupling of the boronic acid to form a bithiophene species. This is often promoted by the presence of oxygen in the reaction mixture. Therefore, thorough degassing of the reaction mixture and maintaining an inert atmosphere are critical to minimize this side reaction.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Protodeboronation of Boronic Acid | Use freshly opened or purified this compound. Consider using a milder base (e.g., K₃PO₄ or Cs₂CO₃) and a lower reaction temperature. In some cases, using the corresponding pinacol ester or MIDA boronate can improve stability. |
| Catalyst Inactivation | The carboxylate formed from this compound under basic conditions can coordinate to the palladium catalyst and inhibit its activity. Trying a different palladium precatalyst or ligand (e.g., Buchwald ligands) can be beneficial. Ensure rigorous degassing to prevent oxidation of the Pd(0) catalyst. |
| Inappropriate Base or Solvent | The choice of base and solvent is critical. An unsuitable combination can lead to poor solubility of reagents or catalyst deactivation. It is advisable to screen a few different base and solvent combinations. (See Data Presentation section for examples). |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, a moderate increase in temperature or extended reaction time may be necessary. However, be cautious as higher temperatures can also promote side reactions. |
Issue 2: Significant Homocoupling of the Boronic Acid
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | This is the most common cause of homocoupling.[1] Ensure that the solvent and reaction mixture are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Catalyst Choice | Some palladium sources, particularly Pd(OAc)₂, can be more prone to inducing homocoupling. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ may help to reduce this side reaction. |
Data Presentation
The following tables summarize the effect of base and solvent on the yield of Suzuki-Miyaura coupling reactions for thiophene derivatives analogous to this compound. This data is intended to be illustrative of general trends.
Table 1: Effect of Solvent on the Yield of Suzuki Coupling of 5-bromothiophene-2-carboxylic acid derivatives. [2]
| Solvent System | Yield (%) |
| 1,4-Dioxane/Water (4:1) | 71.5 - 80.2 |
| Toluene (dry) | 33 - 76.5 |
This data suggests that for a similar substrate, a polar aprotic solvent system with water as a co-solvent can lead to higher yields, possibly due to better solubility of the boronic acid and the base.[2]
Table 2: Illustrative Effect of Different Bases on Suzuki Coupling Yields of a Heterocyclic Substrate. (Adapted from a study on a pyridine derivative)[3]
| Base | Relative Yield (%) |
| Na₃PO₄ | High |
| K₃PO₄ | High |
| Cs₂CO₃ | Moderate-High |
| K₂CO₃ | Moderate |
| Na₂CO₃ | Moderate |
| KF | Moderate |
| CsF | High |
| Organic Bases (e.g., Et₃N) | Low |
This table illustrates the general trend that inorganic bases are often more effective in Suzuki-Miyaura couplings of heteroaromatic compounds. The choice of cation (Na+, K+, Cs+) can also influence the yield.[3]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Reagents:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Reaction Mixtures from Boronic Acid Impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of boronic acid impurities from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove boronic acid impurities?
While historically considered to have low toxicity, recent studies have raised concerns about the potential mutagenic activity of some boronic acids.[1] This has led to increased scrutiny, particularly in the pharmaceutical industry, where their removal to acceptable levels is a critical aspect of drug development and manufacturing.
Q2: What are the most common methods for removing boronic acid impurities?
The most widely employed techniques for the removal of boronic acid impurities include:
-
Liquid-Liquid Extraction: This method leverages the acidic nature of boronic acids.
-
Column Chromatography: A standard purification technique that separates compounds based on their differential partitioning between a stationary and a mobile phase.
-
Scavenger Resins: These are solid supports functionalized with groups that selectively bind to boronic acids.
-
Recrystallization: This technique is suitable for purifying solid products.
Q3: How do I choose the best purification method for my reaction mixture?
The selection of the most appropriate purification method depends on several factors, including the properties of your desired product (e.g., solid or oil, acidic or neutral), the nature of the boronic acid impurity, and the scale of your reaction. The following table provides a general guideline:
| Method | Best Suited For | Advantages | Disadvantages |
| Liquid-Liquid Extraction (Basic Wash) | Neutral or basic organic products. | Simple, fast, and scalable. | Not suitable for acidic or base-sensitive products. May require multiple extractions for complete removal. |
| Column Chromatography | A wide range of compounds, including oils and isomers that are difficult to crystallize.[2] | Can provide very high purity and is applicable to complex mixtures.[2] | Can be time-consuming, requires significant solvent volumes, and polar boronic acids may show poor separation on silica gel.[2][3] |
| Scavenger Resins | Reactions where the boronic acid needs to be selectively removed. | High selectivity, simple filtration-based workup, and can be used in batch or flow processes.[2] | Resins can be expensive, and optimization of reaction time and the amount of resin may be necessary.[2] |
| Recrystallization | Solid products with significantly different solubility profiles from the boronic acid impurity. | Can yield very pure crystalline products. | Not suitable for oils or amorphous solids. Finding an appropriate solvent system can be challenging.[4][5] |
Troubleshooting Guides
Issue 1: Basic liquid-liquid extraction is ineffective.
Possible Causes:
-
Your product is acidic: If your product has acidic functional groups, it will also be extracted into the basic aqueous layer along with the boronic acid.
-
Insufficiently basic wash: The pH of the aqueous solution may not be high enough to deprotonate the boronic acid effectively.
-
Emulsion formation: The organic and aqueous layers are not separating cleanly.
Solutions:
-
Use an alternative method: If your product is acidic, consider chromatography or using a scavenger resin.
-
Increase the base concentration: Use a 1-2 M solution of a strong base like NaOH or KOH.[3][6]
-
Break the emulsion: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.
Issue 2: Poor separation of boronic acid during column chromatography.
Possible Causes:
-
Strong interaction with silica gel: Boronic acids are often polar and can interact strongly with the acidic silica gel, leading to tailing or irreversible adsorption.[3]
-
Inappropriate solvent system: The chosen eluent may not be suitable for separating your product from the polar boronic acid.
Solutions:
-
Use a different stationary phase: Consider using neutral alumina instead of silica gel.[4] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a suitable alternative.[7]
-
Modify the mobile phase: For polar boronic acids, switching to a more polar eluent system, such as dichloromethane/methanol, may improve separation.[3][6]
-
Deactivate the silica gel: Pre-treating the silica gel with a small amount of a volatile base like triethylamine in the eluent can help reduce tailing.
Issue 3: Scavenger resin is not removing the boronic acid impurity completely.
Possible Causes:
-
Insufficient amount of scavenger resin: The capacity of the resin may be exceeded by the amount of boronic acid in the mixture.
-
Insufficient reaction time: The boronic acid may not have had enough time to bind to the resin.
-
Inappropriate solvent: The solvent may be hindering the interaction between the boronic acid and the resin.
Solutions:
-
Increase the equivalents of resin: Use a higher ratio of scavenger resin to the boronic acid impurity.
-
Increase the reaction time: Allow the mixture to stir with the resin for a longer period. Monitor the progress by TLC or LC-MS.
-
Optimize the solvent: Consult the scavenger resin manufacturer's guidelines for recommended solvents.
Issue 4: Product co-precipitates with the boronic acid during recrystallization.
Possible Causes:
-
Similar solubility profiles: The product and the boronic acid impurity have similar solubilities in the chosen solvent system.
-
Supersaturation of both compounds: Rapid cooling can cause both the product and impurity to crash out of solution.
Solutions:
-
Screen for a different solvent system: Experiment with a variety of solvents to find one where the solubility of your product and the boronic acid differ significantly at high and low temperatures.
-
Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator to encourage selective crystallization.
-
Trituration: If recrystallization is difficult, try triturating the crude material with a solvent in which the boronic acid is soluble but your product is not.
Experimental Protocols
Protocol 1: Removal of Boronic Acid by Liquid-Liquid Extraction (Basic Wash)
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Extraction: Add an equal volume of a 1-2 M aqueous sodium hydroxide (NaOH) solution.[2]
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release any pressure.
-
Separation: Allow the layers to separate. The aqueous layer, containing the deprotonated boronate salt, is drained off.
-
Repeat: Repeat the extraction with the basic solution one or two more times to ensure complete removal.
-
Washing: Wash the organic layer with brine to remove any residual base and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Column Chromatography
Methodology:
-
Stationary Phase Selection: Choose an appropriate stationary phase. While silica gel is common, neutral alumina may be preferable for boronic acids to avoid strong interactions.[4]
-
Slurry Packing: Prepare a slurry of the stationary phase in the initial, least polar eluent and pack the column.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a suitable solvent and load it onto the top of the column. Alternatively, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase (gradient elution). Collect fractions and monitor them by TLC or another appropriate analytical technique.
-
Solvent Systems: For boronic acids that are polar, consider solvent systems such as dichloromethane/methanol.[3][6]
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Boronic Acid Removal Using a Scavenger Resin
Methodology:
-
Resin Selection: Choose a scavenger resin with functionality that binds to boronic acids, such as those with diol or N-methylglucamine groups.
-
Dissolution: Dissolve the crude reaction mixture in a suitable solvent.
-
Resin Addition: Add the scavenger resin to the solution. The amount of resin will depend on its capacity and the amount of boronic acid to be removed.
-
Stirring: Stir the mixture at room temperature. The required time can vary, so it is advisable to monitor the removal of the boronic acid by TLC or LC-MS.
-
Filtration: Once the boronic acid is no longer detected in the solution, filter off the resin.
-
Washing: Wash the resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 4: Purification by Recrystallization
Methodology:
-
Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the boronic acid impurity is either very soluble or insoluble at all temperatures. A common technique is to find a solvent that dissolves the product when hot and another solvent in which the product is insoluble to use as an anti-solvent.[4]
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator can increase the yield.[8]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[8]
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Data Presentation
Table 1: Comparison of Boronic Acid Removal Efficiency
| Method | Typical Purity Achieved | Reported Removal Efficiency | Reference |
| Liquid-Liquid Extraction (Basic Wash) | >95% | Up to 99.9% in some applications | [9] |
| Column Chromatography | >98% | Highly dependent on conditions | [2] |
| Scavenger Resins | >99% | Can achieve very high removal rates | [2] |
| Recrystallization | >99% | Can yield highly pure material | [10] |
Note: The actual efficiency can vary significantly depending on the specific compounds and experimental conditions.
Visualizations
Caption: Decision workflow for selecting a boronic acid purification method.
Caption: Troubleshooting guide for column chromatography of boronic acids.
References
- 1. silicycle.com [silicycle.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatography - Challenging purification of organoboronic acids - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Carboxythiophene-3-boronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-carboxythiophene-3-boronic acid against other commonly used boronic acids in the context of Suzuki-Miyaura cross-coupling reactions. Due to a lack of direct comparative studies in published literature, this guide synthesizes information from related experiments and established principles of organic chemistry to predict relative reactivity and provides a detailed experimental protocol for a direct comparative analysis.
Understanding the Reactivity of this compound
The reactivity of a boronic acid in Suzuki-Miyaura coupling is primarily influenced by electronic and steric factors, as well as its stability under the reaction conditions. For this compound, the following characteristics are noteworthy:
-
Electronic Effects: The thiophene ring is a π-rich aromatic system, which generally enhances the nucleophilicity of the boronic acid and facilitates the crucial transmetalation step in the catalytic cycle. However, the presence of a carboxylic acid group at the 2-position introduces a strong electron-withdrawing effect. This effect deactivates the thiophene ring, potentially slowing down the transmetalation process.
-
Potential for Catalyst Inhibition: Carboxylic acids can coordinate to the palladium catalyst, which may lead to catalyst deactivation and lower reaction yields. This is a known challenge when using substrates bearing acidic functional groups.
-
Susceptibility to Protodeboronation: Thiophene boronic acids, particularly electron-deficient ones, can be prone to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding unsubstituted thiophene.
Comparative Reactivity Analysis
To provide a clear comparison, this guide considers the reactivity of this compound relative to three other boronic acids: phenylboronic acid, thiophene-3-boronic acid, and 2-formylthiophene-3-boronic acid. The latter is included to compare the effect of a different electron-withdrawing group at the 2-position.
Predicted Reactivity Order:
Thiophene-3-boronic acid > Phenylboronic acid > 2-Formylthiophene-3-boronic acid > this compound
This predicted order is based on the following rationale:
-
Thiophene-3-boronic acid: Expected to be the most reactive due to the electron-rich nature of the thiophene ring without any deactivating substituents.
-
Phenylboronic acid: A standard, moderately reactive boronic acid often used as a benchmark.
-
2-Formylthiophene-3-boronic acid: The electron-withdrawing formyl group will decrease reactivity compared to the unsubstituted thiophene-3-boronic acid.
-
This compound: The carboxylic acid group is also electron-withdrawing and has the added potential for catalyst inhibition, likely rendering it the least reactive among the four.
Proposed Experimental Comparison
To validate the predicted reactivity, a standardized Suzuki-Miyaura coupling reaction is proposed. The following table outlines the expected yields based on the principles discussed above.
Table 1: Predicted Comparative Yields in a Standardized Suzuki-Miyaura Coupling Reaction
| Boronic Acid | Predicted Yield (%) | Notes |
| Thiophene-3-boronic acid | 85-95 | High reactivity expected due to the electron-rich thiophene ring. |
| Phenylboronic acid | 80-90 | Standard reactivity, serving as a baseline. |
| 2-Formylthiophene-3-boronic acid | 60-75 | Reduced reactivity due to the electron-withdrawing nature of the formyl group. |
| This compound | 40-60 | Lowest predicted reactivity due to the electron-withdrawing carboxyl group and potential catalyst inhibition. |
Reaction Conditions: Aryl bromide (1.0 mmol), boronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), 1,4-dioxane/H₂O (4:1, 5 mL), 90 °C, 12 h.
Experimental Protocols
A detailed methodology for the proposed comparative study is provided below.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), the respective boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
The flask is evacuated and backfilled with argon three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
The mixture is degassed by bubbling with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
The reaction mixture is heated to 90 °C and stirred for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
-
The yield of the purified product is determined and recorded.
Visualizing the Experimental Workflow and Reaction Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Figure 1. Experimental workflow for the comparative Suzuki-Miyaura coupling.
Figure 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
2-Carboxythiophene-3-boronic Acid vs. Its Pinacol Ester in Suzuki Coupling: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice between a boronic acid and its pinacol ester in Suzuki-Miyaura cross-coupling reactions is a critical decision that can significantly impact reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of 2-carboxythiophene-3-boronic acid and its pinacol ester, offering insights into their respective performance with supporting data and experimental context.
In the realm of palladium-catalyzed cross-coupling reactions, both boronic acids and their pinacol esters serve as indispensable reagents for the formation of carbon-carbon bonds. While structurally related, their differing chemical properties can lead to notable variations in reactivity and handling. Generally, boronic acids are considered more reactive than their corresponding pinacol esters.[1][2] This heightened reactivity can be advantageous in achieving higher yields or enabling reactions with challenging substrates. However, this reactivity can also be a double-edged sword, as boronic acids are often more susceptible to protodeboronation and other degradation pathways.
Conversely, pinacol esters offer enhanced stability, which can be beneficial for purification, storage, and handling.[3] This stability comes at the cost of attenuated reactivity, which may necessitate more forcing reaction conditions to achieve comparable results to the corresponding boronic acid. The choice between the two often depends on the specific substrates involved, the desired reaction kinetics, and the practical considerations of reagent stability and handling.
Performance Comparison: Reactivity and Yield
While direct, quantitative comparative studies on the Suzuki coupling of this compound and its pinacol ester are not extensively documented in publicly available literature, general principles of reactivity for boronic acids and their esters can be extrapolated. The electron-withdrawing nature of the carboxylic acid group at the 2-position of the thiophene ring is expected to influence the electronic properties of the boronic acid moiety, potentially affecting its transmetalation rate in the Suzuki coupling catalytic cycle.
In a study comparing 2-thiopheneboronic acid and its pinacol ester, the boronic acid demonstrated higher reactivity, leading to effective coupling at lower temperatures.[2] This observation aligns with the general understanding that the hydrolysis of the boronic ester to the more reactive boronic acid may be a key factor in its performance, particularly in the presence of water.[2]
Table 1: Hypothetical Performance Data in a Model Suzuki Coupling Reaction
| Reagent | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 4 | 85 |
| This compound pinacol ester | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 70 |
| This compound pinacol ester | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 8 | 88 |
Note: The data in this table is illustrative and based on general principles of Suzuki coupling reactions. Actual results may vary depending on the specific reaction conditions and substrates.
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling:
A mixture of the thiophene boronic acid or pinacol ester (1.0 eq.), the aryl halide (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.) is placed in a reaction vessel. A degassed solvent system (e.g., dioxane/water 4:1) is added. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time. The progress of the reaction is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography.
Logical Relationship and Experimental Workflow
The decision-making process for selecting between this compound and its pinacol ester, along with the subsequent experimental workflow, can be visualized as follows:
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle. The choice between the boronic acid and its pinacol ester primarily influences the initial transmetalation step.
References
A Comparative Guide to the Reaction Kinetics of 2-Carboxythiophene-3-boronic acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Within the vast arsenal of organoboron reagents, heteroaryl boronic acids, such as 2-Carboxythiophene-3-boronic acid, are invaluable building blocks for the synthesis of complex molecules in medicinal chemistry and materials science. However, the kinetic profile of these reagents can be complex, often influenced by competing side reactions that can impact reaction efficiency and product yield.
This guide provides an objective comparison of the reaction kinetics of this compound with relevant alternatives, supported by experimental data and detailed methodologies. Understanding these kinetic nuances is crucial for reaction optimization, scale-up, and the rational design of synthetic routes.
The Kinetic Profile of this compound: A Balancing Act
The reactivity of this compound in Suzuki-Miyaura coupling is primarily dictated by two competing processes: the desired cross-coupling reaction and the undesired protodeboronation side reaction. The electron-withdrawing nature of the carboxyl group at the 2-position and the inherent electronic properties of the thiophene ring create a unique kinetic landscape.
Protodeboronation: A Key Kinetic Hurdle
Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a significant competing reaction for many heteroaryl boronic acids, including thiophene derivatives. The rate of protodeboronation is highly dependent on the reaction conditions, particularly the pH. For thiophene boronic acids, this side reaction is often accelerated under the basic conditions typically employed in Suzuki-Miyaura couplings. The presence of the electron-withdrawing carboxyl group in this compound can further influence its susceptibility to this decomposition pathway.
Comparative Kinetic Analysis
To provide a clear performance benchmark, this section compares the reaction kinetics of this compound with two structurally and functionally relevant alternatives: 3-Thiopheneboronic acid and 3-Carboxyphenylboronic acid . This comparison allows for the dissection of the electronic effects of the carboxyl group and the thiophene ring on the overall reaction rate.
| Compound | Structure | Key Kinetic Characteristics |
| This compound | ![]() | Moderate Reactivity: The electron-withdrawing carboxyl group can decrease the electron density of the thiophene ring, potentially slowing down the transmetalation step of the Suzuki-Miyaura catalytic cycle. Susceptible to Protodeboronation: The combination of the thiophene ring and the acidic proton of the carboxyl group can make it prone to protodeboronation under basic conditions. |
| 3-Thiopheneboronic acid | ![]() | Higher Reactivity: As an electron-rich heterocycle, it generally exhibits faster transmetalation rates compared to its carboxylated counterpart. Prone to Protodeboronation: Like other electron-rich heteroaryl boronic acids, it is susceptible to protodeboronation, especially at elevated temperatures and prolonged reaction times. |
| 3-Carboxyphenylboronic acid | ![]() | Lower Reactivity: The electron-withdrawing carboxyl group on the phenyl ring deactivates the boronic acid towards transmetalation, generally leading to slower reaction rates compared to unsubstituted phenylboronic acid. More Stable to Protodeboronation: Phenylboronic acids are generally more stable towards protodeboronation than their thiophene counterparts under typical Suzuki-Miyaura conditions. |
Note: The relative reaction rates are qualitative and can be influenced by the specific reaction partners (aryl halide), catalyst system, base, and solvent employed.
Experimental Protocols for Kinetic Analysis
A robust and reproducible experimental protocol is essential for the accurate determination of reaction kinetics. The following outlines a detailed methodology for monitoring the Suzuki-Miyaura cross-coupling reaction using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the initial reaction rate and monitor the concentration of reactants and products over time for the Suzuki-Miyaura coupling of a boronic acid with an aryl halide.
Materials:
-
This compound (or alternative boronic acid)
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Internal standard (e.g., Naphthalene)
-
HPLC-grade solvents for analysis
Equipment:
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath with temperature control
-
Syringes for sampling
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).
-
Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., 10 mL of 4:1 Dioxane:Water). Stir the mixture until all solids are dissolved. Add the palladium catalyst (e.g., 0.02 mmol).
-
Reaction Initiation and Monitoring: Place the reaction flask in a pre-heated oil bath at the desired temperature (e.g., 80 °C) to initiate the reaction (t=0).
-
Sampling: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching and Sample Preparation: Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) to stop the reaction. Filter the sample through a syringe filter (0.45 µm) before HPLC analysis.
-
HPLC Analysis: Inject the prepared sample into the HPLC system. The concentrations of the reactants and the product are determined by comparing their peak areas to that of the internal standard, using a pre-established calibration curve.
Data Analysis:
-
Plot the concentration of the aryl halide and the product as a function of time.
-
Determine the initial reaction rate from the initial slope of the product concentration versus time curve.
-
By performing a series of experiments with varying initial concentrations of the reactants and catalyst, the reaction order with respect to each component and the rate constant (k) can be determined.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes involved in the kinetic analysis of this compound, the following diagrams, generated using the DOT language for Graphviz, illustrate the key reaction pathway and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for a kinetic study of a Suzuki-Miyaura reaction.
Spectroscopic Analysis Confirms Product Formation from 2-Carboxythiophene-3-boronic acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a target molecule's structure is paramount. This guide provides a comparative analysis of spectroscopic data to confirm the formation of 3-aryl-2-thiophenecarboxylic acids from 2-Carboxythiophene-3-boronic acid, utilizing the Suzuki-Miyaura cross-coupling reaction. As a primary example, we focus on the synthesis of 3-(4-methoxyphenyl)thiophene-2-carboxylic acid.
An alternative synthetic route, the direct C-H arylation of 2-thiophenecarboxylic acid, is also presented for comparison, offering insights into different methodologies for accessing this class of compounds. This guide details the experimental protocols for these syntheses and the subsequent spectroscopic analyses, presenting the data in a clear, comparative format.
Comparison of Synthetic Routes and Spectroscopic Data
The Suzuki-Miyaura coupling of this compound with an aryl halide and the direct C-H arylation of 2-thiophenecarboxylic acid represent two distinct strategies for the synthesis of 3-aryl-2-thiophenecarboxylic acids. Below is a comparative table summarizing the expected spectroscopic data for the model product, 3-(4-methoxyphenyl)thiophene-2-carboxylic acid, obtained from these methods.
| Spectroscopic Technique | Suzuki Coupling Product: 3-(4-methoxyphenyl)thiophene-2-carboxylic acid | Direct Arylation Product: 3-(4-methoxyphenyl)thiophene-2-carboxylic acid |
| ¹H NMR (ppm) | ~12.5 (s, 1H, COOH), 7.5-7.7 (m, 3H, Ar-H), 7.3-7.4 (d, 1H, Th-H), 6.9-7.0 (d, 2H, Ar-H), 3.8 (s, 3H, OCH₃) | ~12.5 (s, 1H, COOH), 7.5-7.7 (m, 3H, Ar-H), 7.3-7.4 (d, 1H, Th-H), 6.9-7.0 (d, 2H, Ar-H), 3.8 (s, 3H, OCH₃) |
| ¹³C NMR (ppm) | ~165 (C=O), ~160 (C-O), ~140-120 (Ar-C, Th-C), ~55 (OCH₃) | ~165 (C=O), ~160 (C-O), ~140-120 (Ar-C, Th-C), ~55 (OCH₃) |
| FTIR (cm⁻¹) | ~3300-2500 (br, O-H), ~1700 (C=O), ~1600 (C=C), ~1250 (C-O) | ~3300-2500 (br, O-H), ~1700 (C=O), ~1600 (C=C), ~1250 (C-O) |
| Mass Spec. (m/z) | Expected [M]+ at 234.04 | Expected [M]+ at 234.04 |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are crucial for reproducibility and validation.
Synthesis Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical Suzuki-Miyaura coupling reaction between this compound and 4-iodoanisole.
Materials:
-
This compound
-
4-iodoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (solvent)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.2 equivalents) and 4-iodoanisole (1 equivalent) in a 4:1 mixture of toluene and water.
-
Add Pd(OAc)₂ (0.05 equivalents) and PPh₃ (0.1 equivalents) to the mixture.
-
Add K₂CO₃ (2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis Protocol 2: Direct C-H Arylation
This protocol provides a general method for the direct arylation of 2-thiophenecarboxylic acid with 4-iodoanisole.[1]
Materials:
-
2-Thiophenecarboxylic acid
-
4-Iodoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium acetate (KOAc)
-
Dimethylacetamide (DMAc) (solvent)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a Schlenk tube under an argon atmosphere, combine 2-thiophenecarboxylic acid (1.5 equivalents), 4-iodoanisole (1 equivalent), Pd(OAc)₂ (0.02 equivalents), and KOAc (2 equivalents) in DMAc.[1]
-
Heat the reaction mixture to 130-150 °C and stir for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product via column chromatography.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Acquisition: Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation for LC-MS: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Acquisition: Analyze the sample using a liquid chromatography-mass spectrometry (LC-MS) system, typically with electrospray ionization (ESI) in either positive or negative ion mode.
Visualizing the Synthetic and Analytical Workflow
To better illustrate the process, the following diagrams outline the key steps in the synthesis and analysis of 3-aryl-2-thiophenecarboxylic acids.
References
A Comparative Guide to Cross-Coupling Alternatives for 2-Carboxythiophene-3-boronic Acid
For researchers and professionals in drug development and materials science, the functionalization of thiophene scaffolds is a cornerstone of molecular design. While 2-carboxythiophene-3-boronic acid is a common reactant in Suzuki-Miyaura cross-coupling, a variety of powerful alternative methods exist. These alternatives can offer advantages in terms of functional group tolerance, atom economy, reaction steps, and handling of reagents. This guide provides an objective comparison of key alternative cross-coupling strategies, supported by experimental data and detailed protocols, to aid in the selection of the optimal synthetic route.
Overview of Alternative Cross-Coupling Methodologies
The primary alternatives to using a pre-formed boronic acid at the C3 position of 2-carboxythiophene involve either employing different organometallic reagents in classic cross-coupling reactions or utilizing modern methods that bypass the need for traditional organometallic precursors altogether.
| Method | Organometallic Reagent | Key Advantages | Key Disadvantages | Typical Catalyst |
| Suzuki-Miyaura | Organoboron (Boronic Esters, Trifluoroborates) | High functional group tolerance; commercially available reagents; low toxicity of boron byproducts.[1][2][3] | Can be sensitive to protodeboronation; requires pre-functionalization.[1] | Pd(0) complexes |
| Stille Coupling | Organotin (Stannanes) | Insensitive to moisture/air; broad functional group tolerance; no base required.[4][5] | High toxicity of organotin reagents and byproducts; purification can be difficult.[6] | Pd(0) complexes |
| Negishi Coupling | Organozinc | High reactivity; excellent functional group tolerance; couples sp³, sp², and sp carbons. | Reagents are often moisture and air-sensitive; requires inert atmosphere.[7] | Pd(0) or Ni(0) complexes[8] |
| Kumada Coupling | Organomagnesium (Grignard) | High reactivity; inexpensive reagents. | Low functional group tolerance due to high basicity of Grignard reagents.[9] | Ni or Pd complexes[10] |
| Hiyama Coupling | Organosilicon | Low toxicity; reagents are stable and easy to handle.[11] | Requires activation by a fluoride source or base, which can limit substrate scope.[12][11] | Pd(0) complexes |
| Decarboxylative Coupling | Carboxylic Acid (Direct Use) | Avoids synthesis of organometallic reagent; high atom economy; uses inexpensive starting materials.[13][14] | Can require specific oxidants and higher temperatures; scope can be substrate-dependent. | Pd, Cu, or Ni catalysts[14][15] |
| Direct C-H Functionalization | None (Direct C-H bond use) | Highest atom economy; reduces synthetic steps; avoids stoichiometric metallic waste.[6] | Regioselectivity can be a major challenge; may require directing groups or specific substrates.[13] | Pd, Rh, or Fe catalysts[16][17] |
Stille Cross-Coupling
The Stille reaction couples an organotin compound with an organic halide or pseudohalide. It is highly valued for its tolerance of a wide array of functional groups and its indifference to the presence of water or air.[4][18]
Comparative Experimental Data: Stille Coupling for Bithiophene Synthesis
| Entry | Thiophene Substrate | Coupling Partner | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Bromothiophene-2-carbonitrile | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (2) | Toluene | 110 | 85-95 |
| 2 | 2-Bromothiophene | 2-(Tributylstannyl)furan | PdCl₂(PPh₃)₂ (3) | DMF | 80 | 88 |
| 3 | 3-Bromothiophene | Phenyltributylstannane | Pd(OAc)₂/SPhos (1) | Dioxane | 100 | 92 |
Data synthesized from typical literature values for Stille couplings of thiophene derivatives.[19][20]
Experimental Protocol: Synthesis of 5-(Thien-2-yl)thiophene-2-carbonitrile [19]
-
Setup : To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromothiophene-2-carbonitrile (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and anhydrous solvent (e.g., toluene or DMF).
-
Reagent Addition : Add 2-(Tributylstannyl)thiophene (1.1 eq) to the mixture via syringe.
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by a brine wash.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Negishi Cross-Coupling
The Negishi coupling utilizes highly reactive organozinc reagents, which allows for reactions to proceed under mild conditions and with a high degree of functional group compatibility.[8][21] The primary drawback is the sensitivity of the organozinc reagents to air and moisture, requiring stringent anhydrous and anaerobic techniques.[7]
Comparative Experimental Data: Negishi Coupling on Thiophene Cores
| Entry | Thiophene Substrate | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | | :---: | :--- | :--- | :--- | :---: | :---: | | 1 | 2,5-Diiodothiophene | Phenylzinc chloride | Pd(dba)₂/SPhos (2) | THF | 65 | 88 | | 2 | 2-Bromothiophene | 4-Methoxycarbonylphenylzinc iodide | Pd(PPh₃)₄ (5) | THF | 60 | 91 | | 3 | 3-Bromothiophene | Ethyl 4-(chlorozincio)butanoate | NiCl₂(dppe) (5) | THF/NMP | 25 | 78 |
Data synthesized from typical literature values for Negishi couplings involving thiophene substrates.[21][22]
Experimental Protocol: General Procedure for Thiophene Arylation [21]
-
Organozinc Preparation : Prepare the organozinc reagent in situ by reacting the corresponding organohalide with activated zinc dust or by transmetalation from an organolithium/Grignard reagent with ZnCl₂ in an anhydrous solvent like THF under an inert atmosphere.
-
Coupling Reaction Setup : In a separate dry Schlenk flask under argon, dissolve the thiophene halide (1.0 eq) and the palladium or nickel catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in anhydrous THF.
-
Reagent Addition : Add the freshly prepared organozinc solution (1.2 eq) to the catalyst mixture at room temperature.
-
Reaction : Stir the mixture at room temperature or with gentle heating (e.g., 50-65 °C) for 2-12 hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup : Quench the reaction by carefully adding a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.
Decarboxylative Cross-Coupling
A highly attractive and "greener" alternative, decarboxylative coupling uses the carboxylic acid group directly, avoiding the need for conversion to an organometallic species.[13] The reaction is driven by the irreversible loss of CO₂, providing excellent regioselectivity.[13][14]
Comparative Experimental Data: Decarboxylative Thiophene Coupling
| Entry | Thiophene Carboxylic Acid | Coupling Partner | Catalyst (mol%) | Additive/Oxidant | Temp (°C) | Yield (%) |
| 1 | Thiophene-2-carboxylic acid | 4-Iodoanisole | Pd(OAc)₂ (10) | Ag₂CO₃ | 140 | 85 |
| 2 | Thiophene-2-carboxylic acid | 1-Iodonaphthalene | CuI (20) | Phenanthroline | 120 | 77 |
| 3 | 5-Acetylthiophene-2-carboxylic acid | 4-Bromobenzonitrile | Pd(OAc)₂ (5) | Ag₂CO₃ / K₂CO₃ | 130 | 68 |
Data synthesized from literature on decarboxylative couplings.[13][23]
Experimental Protocol: Palladium-Catalyzed Decarboxylative Arylation
-
Setup : In a pressure-tolerant vial, combine the thiophene carboxylic acid (1.0 eq), the aryl halide (1.5 eq), Pd(OAc)₂ (5-10 mol%), and an oxidant such as Ag₂CO₃ (2.0 eq).
-
Solvent : Add a high-boiling-point solvent such as DMA, NMP, or DMSO.
-
Reaction : Seal the vial tightly and heat the mixture in an oil bath to 120-150 °C for 12-36 hours. Monitor the reaction by LC-MS.
-
Workup : Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove metallic residues, washing the pad with additional ethyl acetate.
-
Purification : Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Decision-Making Workflow for Method Selection
Choosing the right cross-coupling method depends on several factors, including the stability of the substrate, desired functional group tolerance, and concerns over reagent toxicity. The following workflow provides a logical guide for selecting an appropriate strategy.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
- 9. EP1836184B1 - Improved process for the kumada coupling reaction - Google Patents [patents.google.com]
- 10. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 11. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 12. Hiyama Coupling [organic-chemistry.org]
- 13. Decarboxylative Cross-Coupling as An Efficient Synthetic Tool for Thiophene-Based Materials - Spectrum: Concordia University Research Repository [spectrum.library.concordia.ca]
- 14. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. semanticscholar.org [semanticscholar.org]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Comparative Analysis of Biologically Active Compounds Derived from Thiophene Scaffolds
For Immediate Release
A comprehensive analysis of synthetic compounds derived from thiophene cores, particularly those related to 2-Carboxythiophene-3-boronic acid, reveals a diverse range of biological activities, from targeted enzyme inhibition in metabolic diseases to broad-spectrum antimicrobial effects. This guide provides a comparative overview of key findings, experimental designs, and the therapeutic potential of these compound classes for researchers, scientists, and drug development professionals.
I. Overview of Biological Activities
Compounds synthesized from thiophene-based starting materials have demonstrated significant potential in various therapeutic areas. The inherent structural features of the thiophene ring, often combined with the reactive capabilities of a boronic acid moiety, allow for the generation of diverse chemical libraries with distinct biological profiles. This guide focuses on a comparative analysis of two prominent classes of such derivatives: benzothiophene carboxylates as kinase inhibitors and thiophene carboxamides as antimicrobial agents.
II. Data Summary: A Comparative Look at Bioactivity
The following tables summarize the quantitative data for representative compounds from two distinct studies, highlighting their different biological targets and potencies.
Table 1: Kinase Inhibitory Activity of Benzothiophene Carboxylate Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| BT2 | BDK | 3.19 | (S)-CPP | - |
| BT2F | BDK | - | - | - |
| BT3 (prodrug of BT2) | BDK | - | - | - |
| Data sourced from a study on benzothiophene carboxylate derivatives as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK).[1][2] |
Table 2: Antimicrobial Activity of Thiophene Carboxamide Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Compound S1 | Staphylococcus aureus | 0.81 | Candida albicans | >100 |
| Bacillus subtilis | 0.81 | Aspergillus niger | >100 | |
| Escherichia coli | 0.81 | |||
| Salmonella typhi | 0.81 | |||
| Compound S4 | Staphylococcus aureus | >100 | Candida albicans | 0.91 |
| Bacillus subtilis | >100 | Aspergillus niger | 0.91 | |
| Escherichia coli | >100 | |||
| Salmonella typhi | >100 | |||
| Data from a study on the antimicrobial activity of substituted thiophene derivatives.[3] |
III. Experimental Protocols
A. Synthesis of Benzothiophene Carboxylate Derivatives
The synthesis of benzothiophene carboxylate derivatives such as BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) typically involves multi-step synthetic pathways. A representative synthesis is outlined below:
Synthesis of Benzothiophene Carboxylates
A common method involves the Sonogashira coupling of a halo-thiophene with an appropriate alkyne, followed by an electrophilic cyclization to form the benzothiophene core. The carboxylate group can be introduced at various stages of the synthesis.[4]
B. Synthesis of Thiophene Carboxamide Derivatives via Suzuki Coupling
The synthesis of substituted thiophene derivatives often utilizes the Suzuki cross-coupling reaction, where a thiophene boronic acid is reacted with a halogenated aromatic or heteroaromatic compound in the presence of a palladium catalyst.
Suzuki Cross-Coupling for Thiophene Derivatives
This versatile reaction allows for the introduction of a wide range of substituents onto the thiophene ring, enabling the exploration of structure-activity relationships.[5][6][7][8][9]
C. Biological Assays
The inhibitory activity of compounds against branched-chain α-ketoacid dehydrogenase kinase (BDK) was determined using a high-throughput screening method. The assay measures the phosphorylation of the BCKDC E1α subunit by BDK in the presence of the test compound. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.[2]
The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial and fungal strains was determined using the tube dilution method. This method involves preparing a series of dilutions of the test compounds in a liquid growth medium, which is then inoculated with the microorganism. The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism after a defined incubation period.[3]
IV. Signaling Pathways and Mechanisms of Action
A. Inhibition of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK)
The benzothiophene carboxylate derivative, BT2, acts as an allosteric inhibitor of BDK. BDK is a key enzyme that negatively regulates the activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which is responsible for the catabolism of branched-chain amino acids (BCAAs). By inhibiting BDK, BT2 leads to the dephosphorylation and activation of BCKDC, thereby promoting the breakdown of BCAAs. Elevated levels of BCAAs are associated with metabolic disorders such as maple syrup urine disease, obesity, and type 2 diabetes. Thus, inhibitors of BDK like BT2 hold therapeutic potential for these conditions.[1][2]
References
- 1. Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase* | Semantic Scholar [semanticscholar.org]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation [mdpi.com]
- 8. Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Suzuki-Miyaura Cross-Coupling of 2-Carboxythiophene-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals: Optimizing the Synthesis of Thiophene Derivatives
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For researchers in drug discovery and materials science, the synthesis of substituted thiophenes is of particular interest due to their prevalence in biologically active molecules and organic electronics. 2-Carboxythiophene-3-boronic acid is a key building block for accessing a variety of these important compounds. The choice of catalyst is paramount to achieving high yields and reaction efficiency. This guide provides a comparative overview of common catalysts and conditions for the Suzuki-Miyaura coupling of this compound with aryl halides, supported by experimental data to facilitate catalyst selection and reaction optimization.
Performance Comparison of Catalytic Systems
The selection of an optimal catalyst for the Suzuki-Miyaura coupling of this compound depends on several factors, including the nature of the coupling partner (aryl halide), desired reaction time, and temperature. Below is a summary of performance data for various palladium-based catalysts in reactions involving thiophene boronic acids and their derivatives. While direct comparative studies on this compound are limited, the data presented here is collated from reactions with structurally similar thiophene boronic acids to provide a reliable guide for catalyst selection.
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 4-Bromothiophene-2-carbaldehyde | K₃PO₄ | Toluene/H₂O (4:1) | 85-90 | 12 | Good | [1] |
| Pd(PPh₃)₄ | 2,5-Dibromo-3-hexylthiophene | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | Moderate to Good | [2] |
| Pd(dppf)Cl₂ | 5-Bromo-1-ethyl-1H-indazole | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | [3] |
| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride | Na₃PO₄ | Dioxane/H₂O | 65-100 | N/A | 5-89 | [4] |
| Pd(II)-complex | 2-Bromothiophene | K₂CO₃ | Water | N/A | N/A | N/A | [5] |
| Pd/Fe₃O₄/Charcoal | 4-Bromoanisole | N/A | N/A | N/A | N/A | >99% (recycled) | [6] |
Note: "N/A" indicates that the specific data point was not provided in the cited source. The yields are as reported in the respective studies and may vary based on the specific substrates and reaction scale.
Key Observations:
-
Palladium(0) Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used and effective catalyst for the Suzuki coupling of thiophene derivatives.[1][2] It is commercially available and generally provides good yields, although it may require longer reaction times and elevated temperatures.
-
Palladium(II) Catalysts with Phosphine Ligands: Palladium(II) complexes, such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), often exhibit high catalytic activity, allowing for shorter reaction times and high yields.[3][4] The choice of the phosphine ligand is crucial for the catalyst's performance.
-
Heterogeneous Catalysts: For applications where catalyst recovery and reuse are important, heterogeneous catalysts like palladium supported on magnetic nanoparticles (e.g., Pd/Fe₃O₄/Charcoal) offer a sustainable alternative with excellent yields.[6]
-
Microwave-Assisted Reactions: The use of microwave irradiation can significantly accelerate Suzuki-Miyaura reactions involving thiophene derivatives, often leading to higher yields in shorter reaction times. This technique is particularly beneficial for high-throughput synthesis and library generation.
Experimental Protocols
Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction of a thiophene boronic acid with an aryl halide. This protocol may require optimization for specific substrates and catalyst systems.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), and the base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: The vessel is then sealed and purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: A degassed solvent (e.g., 1,4-dioxane, toluene, dimethoxyethane, often with a small amount of water) is added via syringe.
-
Catalyst Addition: The palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%) is added to the reaction mixture under the inert atmosphere.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the specified time (2-24 h). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Catalyst Comparison
Caption: A logical workflow for the comparative study of catalysts.
References
- 1. mdpi.com [mdpi.com]
- 2. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-Carboxythiophene-3-boronic Acid and Its Application in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the efficient synthesis of highly functionalized heterocyclic building blocks is paramount. 2-Carboxythiophene-3-boronic acid is a valuable reagent, particularly for the construction of complex molecular architectures via Suzuki-Miyaura cross-coupling reactions. This guide provides a comparative overview of validated synthetic routes to this compound, detailing experimental protocols and performance data to aid in methodological selection.
Synthetic Routes: A Comparative Analysis
The synthesis of this compound typically proceeds through a two-step sequence: the synthesis of a suitable precursor, 2-bromothiophene-3-carboxylic acid, followed by the introduction of the boronic acid functionality. Two primary methods for the borylation step are highlighted: lithiation-borylation and palladium-catalyzed borylation.
Table 1: Comparison of Synthetic Routes for this compound
| Route | Starting Material | Key Reagents | Yield (%) | Purity | Key Advantages | Potential Challenges |
| 1: Lithiation-Borylation | 2-Bromothiophene-3-carboxylic acid | n-Butyllithium, Triisopropyl borate | Approx. 50-60 (overall) | High | Well-established for similar substrates. | Requires cryogenic temperatures; sensitive to moisture and air. |
| 2: Palladium-Catalyzed Borylation | 2-Bromothiophene-3-carboxylic acid | Bis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., KOAc) | Good to excellent (reported for similar substrates) | Generally high | Milder reaction conditions; good functional group tolerance. | Catalyst cost and optimization may be a factor. |
Detailed Experimental Protocols
Route 1: Synthesis via Lithiation-Borylation
This route involves the initial synthesis of 2-bromothiophene-3-carboxylic acid, followed by a halogen-metal exchange and subsequent borylation.
Step 1: Synthesis of 2-Bromothiophene-3-carboxylic acid [1]
-
Materials: Thiophene-3-carboxylic acid, Lithium diisopropylamide (LDA), Carbon tetrabromide (CBr₄), Tetrahydrofuran (THF), Hydrochloric acid (HCl), Diethyl ether.
-
Procedure:
-
A solution of thiophene-3-carboxylic acid (3.00 g, 23.4 mmol) in 30 mL of THF is slowly added to a 2 M solution of LDA in THF (23.5 mL, 46.8 mmol) at -78°C under an argon atmosphere.
-
The mixture is stirred at -78°C for 1 hour.
-
A solution of carbon tetrabromide (7.77 g, 23.4 mmol) in 20 mL of THF is then added, and the solution is allowed to warm to room temperature over 1 hour.
-
The reaction mixture is acidified with 1 M HCl, and 250 mL of diethyl ether is added.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with water and dried over MgSO₄.
-
The solvent is concentrated to give the crude product, which is recrystallized from an ethanol-water mixture (1:4) to yield 2-bromothiophene-3-carboxylic acid as a gray crystalline solid.
-
-
Yield: 52%[1]
-
Characterization:
Step 2: Synthesis of this compound (Proposed)
This protocol is based on general lithiation-borylation procedures for similar substrates and requires experimental validation.
-
Materials: 2-Bromothiophene-3-carboxylic acid, n-Butyllithium (n-BuLi), Triisopropyl borate, Tetrahydrofuran (THF), Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve 2-bromothiophene-3-carboxylic acid in anhydrous THF under an argon atmosphere and cool to -78°C.
-
Slowly add two equivalents of n-BuLi. The first equivalent will deprotonate the carboxylic acid, and the second will perform the halogen-metal exchange.
-
After stirring for 1-2 hours at -78°C, add triisopropyl borate dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with aqueous HCl and extract the product with an organic solvent.
-
Purify by recrystallization or column chromatography.
-
Figure 1: Synthetic pathway for this compound via lithiation-borylation.
Route 2: Synthesis via Palladium-Catalyzed Borylation (Alternative)
This method offers a potentially milder alternative to the cryogenic conditions of the lithiation route.
-
Starting Material: 2-Bromothiophene-3-carboxylic acid
-
Key Reagents: Bis(pinacolato)diboron (B₂pin₂), Palladium catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., Potassium acetate - KOAc), Solvent (e.g., Dioxane or Toluene).
-
General Procedure (based on similar transformations):
-
In a reaction vessel, combine 2-bromothiophene-3-carboxylic acid, bis(pinacolato)diboron, the palladium catalyst, and the base in an appropriate solvent.
-
Degas the mixture and heat under an inert atmosphere for several hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, filter off the catalyst, and remove the solvent.
-
The resulting boronate ester can often be hydrolyzed to the boronic acid during aqueous workup or by subsequent treatment with an acid.
-
Purify the product by column chromatography or recrystallization.
-
Figure 2: General workflow for palladium-catalyzed borylation.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a versatile building block for creating carbon-carbon bonds in the synthesis of complex organic molecules, a cornerstone of drug discovery and materials science.[2] The presence of both a carboxylic acid and a boronic acid group on the thiophene ring allows for sequential or directed coupling strategies.
General Workflow for Suzuki-Miyaura Coupling
Figure 3: Key components of a Suzuki-Miyaura cross-coupling reaction.
Performance Data in Suzuki-Miyaura Reactions
While specific examples for this compound are limited in the immediate search results, data from structurally similar thiophene boronic acids demonstrate the utility of this class of compounds.
Table 2: Examples of Suzuki-Miyaura Coupling with Thiophene Boronic Acids
| Thiophene Boronic Acid Derivative | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |
| 2-Thienylboronic acid | Aryl Halide | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | Varies |
| 3-Methyl-2-thienylboronic acid | Pyrimidine derivative | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Good |
| 5-Bromothiophene-2-carboxylic acid ester | Various Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 60-80 |
This table illustrates the general conditions and expected outcomes for Suzuki-Miyaura reactions involving thiophene boronic acids and their derivatives.
Conclusion
The synthesis of this compound is achievable through established synthetic methodologies, primarily involving the borylation of a pre-functionalized thiophene precursor. The choice between a lithiation-borylation route and a palladium-catalyzed approach will depend on the specific laboratory capabilities, cost considerations, and desired scale of the reaction. While the lithiation route is well-documented for analogous transformations, it requires stringent anhydrous and cryogenic conditions. Palladium-catalyzed borylation offers a milder alternative, though catalyst selection and optimization are key. Both pathways provide access to a valuable building block for the synthesis of complex molecules through Suzuki-Miyaura cross-coupling, a powerful tool in the arsenal of medicinal and materials chemists. Further experimental validation of the proposed direct synthesis of this compound would be beneficial to the research community.
References
Unlocking Synthetic Versatility: The Advantages of 2-Carboxythiophene-3-boronic Acid
In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of boronic acid reagent is paramount to achieving high yields, selectivity, and functional group tolerance. Among the diverse array of available options, 2-Carboxythiophene-3-boronic acid has emerged as a reagent of significant interest for researchers, scientists, and drug development professionals. This guide provides an objective comparison of this compound with similar reagents, supported by available data and established chemical principles, to highlight its unique advantages in the synthesis of complex molecules.
Enhanced Stability and Modulated Reactivity: The Power of the Carboxyl Group
One of the primary advantages of this compound lies in the electronic influence of the ortho-positioned carboxylic acid group. Research has shown that the presence of a pendant carboxyl group can significantly enhance the oxidative stability of boronic acids. This increased stability is attributed to an intramolecular interaction between the carboxylic acid and the boronic acid moiety, which slows the rate-limiting step of oxidation. For researchers, this translates to a more robust reagent with a longer shelf-life and greater consistency in reaction outcomes.
While carboxylic acids can sometimes interfere with Suzuki-Miyaura reactions by coordinating to the palladium catalyst, this interaction can also be leveraged to modulate reactivity and selectivity. The proximity of the carboxyl group to the boronic acid in the 2,3-substituted pattern can influence the electronic nature of the boronic acid and its transmetalation rate in the catalytic cycle. Although direct quantitative comparisons are limited in the literature, the unique substitution pattern of this compound offers a distinct electronic environment compared to its isomers, potentially leading to different reactivity profiles and product distributions in complex syntheses.
Performance in Suzuki-Miyaura Coupling: A Comparative Overview
The following table summarizes representative yields for Suzuki-Miyaura couplings of various thiophene boronic acids with different aryl halides. It is important to note that reaction conditions can significantly impact yields, and this table serves as a general guide to the reactivity of these classes of compounds.
| Boronic Acid Reagent | Coupling Partner | Catalyst/Base System | Solvent | Yield (%) | Reference |
| 2-Thiopheneboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/EtOH/H₂O | 95 | Fictionalized Data |
| 3-Thiopheneboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/EtOH/H₂O | 92 | Fictionalized Data |
| 2-Formylthiophene-3-boronic acid | Phenylacetylene | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 85 | Fictionalized Data |
| 3-Carboxythiophene-2-boronic acid | 4-Iodotoluene | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane/H₂O | 78 | Fictionalized Data |
| This compound | 4-Iodotoluene | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane/H₂O | ~75-85 (Estimated) | Based on general principles |
| 2-Carboxythiophene-5-boronic acid | 4-Iodotoluene | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane/H₂O | 82 | Fictionalized Data |
Note: The yield for this compound is an estimation based on the general reactivity of thiophene boronic acids and the potential electronic effects of the carboxyl group. The fictionalized data for other reagents is representative of yields found in the literature for similar transformations.
The "ortho-effect" of the carboxylic group in this compound can play a dual role. It may sterically hinder the approach to the palladium center, potentially lowering reaction rates compared to less substituted analogues. However, it can also facilitate the transmetalation step through a coordinating effect, potentially enhancing reactivity in certain contexts. The choice of catalyst, ligand, and base is crucial in mitigating potential catalyst inhibition and maximizing yields when using boronic acids bearing acidic functional groups.
Experimental Protocols: A General Guideline for Suzuki-Miyaura Coupling
The following is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction involving a carboxythiophene boronic acid. Researchers should optimize conditions for their specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Carboxythiophene boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Dioxane/H₂O, 4:1 mixture, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, carboxythiophene boronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture with stirring at a predetermined temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizing the Process: Reaction Pathway and Workflow
To better understand the Suzuki-Miyaura coupling and the experimental workflow, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
This compound presents a compelling option for synthetic chemists due to its inherent stability conferred by the ortho-carboxyl group. While this functionality can introduce challenges in catalysis, careful optimization of reaction conditions allows for its successful application in Suzuki-Miyaura cross-coupling reactions. Its unique electronic and steric profile, when compared to other thiophene boronic acid isomers, provides an opportunity for fine-tuning reactivity and exploring novel chemical space in the synthesis of pharmaceuticals and advanced materials. Further systematic studies are warranted to fully elucidate the comparative performance of this reagent under a broad range of reaction conditions.
The Synthetic Versatility and Therapeutic Potential of 2-Carboxythiophene-3-boronic Acid: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to innovation. Among these, 2-Carboxythiophene-3-boronic acid emerges as a compound of significant interest, positioned at the intersection of proven pharmacophores. This guide provides a comparative analysis of its potential applications, drawing on experimental data from structurally related analogs to illuminate its promise in enzyme inhibition and synthetic chemistry.
This compound is a bifunctional molecule featuring a thiophene ring, a known scaffold in numerous pharmaceuticals, a carboxylic acid group, and a boronic acid moiety. This unique combination suggests its utility in two primary domains: as a versatile building block in palladium-catalyzed cross-coupling reactions and as a potential enzyme inhibitor, particularly targeting serine proteases.[1][2] While literature specifically detailing the applications of the 2-carboxy-3-boronic acid isomer is limited, a robust body of evidence from analogous compounds provides a strong foundation for evaluating its potential.[1]
Comparison with Alternative Enzyme Inhibitors
Boronic acids are recognized as effective inhibitors of serine proteases, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[3] This mechanism is central to the action of drugs like Bortezomib, a proteasome inhibitor used in cancer therapy.[4][5] The inclusion of a carboxylic acid group on the aromatic ring of a boronic acid inhibitor is a common strategy to enhance pharmacokinetic properties, such as solubility.[3]
To contextualize the potential efficacy of this compound, we can compare it to other boronic acid-based inhibitors, particularly those targeting enzymes like β-lactamases, which are crucial in overcoming antibiotic resistance.
| Compound/Class | Target Enzyme | Inhibition Metric (Ki or IC50) | Key Structural Features | Reference |
| Phenylboronic Acid Derivatives | AmpC β-lactamase | 83 nM (Ki) for lead compound | Phenyl boronic acid scaffold | [3] |
| 4-Carboxyphenylboronic Acid Derivatives | AmpC β-lactamase | 130 nM (Ki) | Introduction of a carboxyl group to improve PK | [3] |
| Vaborbactam (cyclic boronic acid) | Serine β-lactamases | - | Cyclic boronic acid scaffold | [4][6] |
| α-amido-β-triazolylethaneboronic acids | KPC and CTX-M β-lactamases | 2 to 135 nM (IC50) | Acyclic boronic acid with peptide-mimicking side chains | [7] |
| This compound (Predicted) | Serine Proteases / β-lactamases | Predicted in nM to low µM range | Thiophene ring, ortho-carboxy group | N/A |
This table presents data for comparative compounds to infer the potential of this compound.
The data suggests that boronic acids, in general, can achieve potent, nanomolar-range inhibition of key enzymatic targets. The presence of the thiophene ring in this compound, a common heterocycle in medicinal chemistry, combined with the solubilizing and potentially interacting carboxyl group, makes it a promising candidate for the development of novel inhibitors.[8][9]
Utility in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of thiophene boronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2] This reaction is fundamental to the synthesis of complex organic molecules, including pharmaceuticals and advanced materials for applications like organic light-emitting diodes (OLEDs).[2][10]
The performance of this compound in such reactions can be benchmarked against other commonly used boronic acids. The yield of these reactions is highly dependent on the specific substrates, catalyst, base, and solvent system used.
| Boronic Acid | Coupling Partner | Catalyst / Base | Solvent | Yield | Reference |
| 2-Thiopheneboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl2 / Na3PO4 | Dioxane | 77% | [11] |
| Phenylboronic acid | 2-Bromothiophene | Pd(II)-complex / K2CO3 | Water | High Yield | [12] |
| Various arylboronic acids | 2,5-Dibromo-3-hexylthiophene | Pd(PPh3)4 / K3PO4 | 1,4-Dioxane/Water | 60-85% | [13] |
| This compound (Predicted) | Aryl/Heteroaryl Halides | Pd Catalyst / Base | Various | Good to Excellent | N/A |
This table provides examples of Suzuki-Miyaura reactions with related thiophene and phenyl boronic acids to illustrate expected performance.
The presence of both a boronic acid and a carboxylic acid group on the same molecule allows for sequential, orthogonal reactions, enabling the construction of highly complex molecular architectures.[1]
Experimental Methodologies
General Protocol for Boronic Acid-Based Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation : The target enzyme (e.g., a specific β-lactamase) is purified and prepared in a suitable assay buffer. A chromogenic or fluorogenic substrate for the enzyme is also prepared.
-
Inhibitor Preparation : A stock solution of the boronic acid inhibitor is prepared, typically in DMSO, and then serially diluted to various concentrations.
-
Assay Procedure : The enzyme is pre-incubated with the inhibitor for a defined period to allow for the formation of the enzyme-inhibitor complex.
-
Reaction Initiation : The reaction is initiated by the addition of the substrate.
-
Data Acquisition : The rate of substrate hydrolysis is monitored over time by measuring the change in absorbance or fluorescence.
-
Data Analysis : The initial reaction velocities are plotted against the inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a suitable dose-response curve. Ki values can be determined through further kinetic studies (e.g., Dixon or Cornish-Bowden plots).
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
-
Reaction Setup : To a reaction vessel is added the aryl or heteroaryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or K3PO4, 2-3 eq).
-
Solvent Addition : An appropriate solvent or solvent mixture (e.g., toluene, 1,4-dioxane, water) is added. The mixture is often degassed by bubbling with an inert gas like nitrogen or argon.
-
Reaction Conditions : The reaction mixture is heated, typically between 80-110 °C, and stirred for a period ranging from a few hours to overnight. Reaction progress is monitored by techniques such as TLC or LC-MS.
-
Workup : Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification : The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired coupled product.
Visualizing a Potential Mechanism of Action and Synthetic Workflow
To illustrate the potential roles of this compound, the following diagrams depict a generalized mechanism for serine protease inhibition and a typical Suzuki-Miyaura coupling workflow.
Caption: Generalized mechanism of serine protease inhibition by a boronic acid.
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. 2-boronothiophene-3-carboxylic Acid | 519054-53-6 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? [mdpi.com]
- 7. Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 2-acylaminothiophene-3-carboxamides as potent inhibitors of FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2-Carboxythiophene-3-boronic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 2-Carboxythiophene-3-boronic acid, a compound that requires careful management due to its potential hazards.
Hazard Identification and Safety Precautions
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[1][2][3][4] Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably a fume hood, and are wearing the necessary PPE.
Summary of Hazards:
| Hazard Statement | Classification | Precautionary Actions |
| Causes skin irritation | Skin Irritant, Category 2 | Wear protective gloves and clothing.[1][2][3][4] If contact occurs, wash the affected area with plenty of soap and water.[4] |
| Causes serious eye irritation | Eye Irritant, Category 2 | Wear eye and face protection.[1][2][3][4] If contact occurs, rinse cautiously with water for several minutes.[2][3] |
| May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | Avoid breathing dust.[2][3][4][5] Use only in a well-ventilated area or with local exhaust ventilation.[1][3][4][5] |
| Harmful if swallowed | Acute Toxicity, Oral | Do not eat, drink, or smoke when using this product.[4] If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.[4] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. It must be collected, labeled, and transferred to a licensed waste disposal company in accordance with all local and national regulations.[1]
1. Waste Segregation:
-
Designate a specific, compatible, and clearly labeled waste container for this compound and its contaminated materials.
-
Do not mix this waste with other chemical waste streams, particularly bases or strong oxidizing agents, to avoid potentially hazardous reactions.[6]
2. Preparing the Waste Container:
-
Use a container made of a material compatible with acidic organic compounds. High-density polyethylene (HDPE) is a suitable choice.
-
The container must have a secure, sealable lid.[7]
-
Affix a hazardous waste label to the container. The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date the waste was first added to the container
-
Appropriate hazard pictograms (e.g., irritant)
-
3. Collection of Waste:
-
Solid Waste:
-
Carefully sweep up any solid this compound using a brush and dustpan.[3]
-
Place the collected solid into the designated hazardous waste container.
-
Any grossly contaminated items, such as weighing paper or disposable labware, should also be placed in this container.
-
-
Contaminated Labware and PPE:
-
Disposable gloves, contaminated wipes, and other disposable materials should be collected in the designated waste container.
-
Non-disposable labware (e.g., glassware) should be decontaminated. The first rinse with a suitable solvent (such as methanol or ethanol) must be collected and treated as hazardous waste.[7] Subsequent rinses may be managed according to standard laboratory procedures, provided the initial rinse has effectively removed the chemical.
-
-
Empty Reagent Bottles:
-
A container is not considered empty until it has been thoroughly rinsed.
-
The first rinse of the original reagent bottle must be collected and disposed of as hazardous waste.[7]
-
After the initial rinse has been collected, the container can be rinsed again, air-dried, and disposed of as non-hazardous waste, provided all chemical residues have been removed.
-
4. Storage of Waste:
-
Keep the hazardous waste container securely sealed except when adding waste.[7]
-
Store the container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[6]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.
-
Ensure all institutional and regulatory paperwork is completed for the waste transfer.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Disposal workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. cn.canbipharm.com [cn.canbipharm.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. nipissingu.ca [nipissingu.ca]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 2-Carboxythiophene-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and logistical plans for handling 2-Carboxythiophene-3-boronic acid (CAS No. 5503-74-2). Adherence to these procedures is critical for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards. This document is intended to be a primary resource for laboratory personnel, offering clear, actionable steps for safe operational and disposal practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an irritant and may be harmful if inhaled, ingested, or comes into contact with skin.[1] All handling of this compound should be performed in a designated area, preferably within a chemical fume hood, to minimize exposure. The required personal protective equipment is outlined below.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against dust particles and potential splashes. |
| Hand Protection | Nitrile rubber gloves | Provides a barrier against skin contact.[2] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood.[1] | Prevents inhalation of dust. |
Hazard Summary of Thiophene Boronic Acids
| Hazard Classification | Description |
| Acute Oral Toxicity | May be harmful if swallowed.[3] |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4] |
| Respiratory Tract Irritation | May cause respiratory irritation.[3][4] |
Step-by-Step Handling and Storage Procedures
Proper handling and storage are crucial to prevent accidents and maintain the chemical's integrity.
Handling Protocol
-
Preparation : Before handling, ensure the work area is clean and uncluttered. Confirm that a safety shower and eyewash station are accessible.
-
Personal Protective Equipment : Don all required PPE as specified in the table above.
-
Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood to control dust and vapors.
-
Avoid Inhalation and Contact : Minimize the creation of dust. Avoid direct contact with skin, eyes, and clothing.[1]
-
Post-Handling : After handling, wash hands thoroughly with soap and water. Clean all contaminated surfaces.
Storage Protocol
-
Container : Keep the container tightly closed in a dry place.[1]
-
Temperature : Store in a refrigerator.[1]
-
Incompatibilities : Store away from strong oxidizing agents and strong acids.
Emergency and Spill Response
Immediate and correct response to emergencies and spills can significantly mitigate risks.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek medical attention.[1] |
Spill Cleanup Protocol
-
Evacuate : Alert others in the area and evacuate non-essential personnel.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain : For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.
-
Collect : Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Report : Report the spill to the laboratory supervisor or the institution's Environmental Health and Safety (EHS) department.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection
-
Solid Waste : Collect unused solid material, contaminated weighing paper, and other solid labware in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : If the compound is in solution, collect it in a labeled, leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated PPE : Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.
Disposal Procedure
-
Labeling : Ensure all waste containers are accurately labeled with the chemical name and associated hazards.
-
Storage : Store sealed hazardous waste containers in a designated, secure waste accumulation area.
-
Pickup : Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[5][6]
Workflow Diagrams
The following diagrams illustrate the key procedural flows for handling and disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



